Filanesib TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUJPVFECBUKG-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F5N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Filanesib (ARRY-520): A Deep Dive into its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: Selective Inhibition of Kinesin Spindle Protein (KSP)
Filanesib (also known as ARRY-520) is a potent and highly selective, first-in-class inhibitor of the Kinesin Spindle Protein (KSP), also identified as Eg5 or KIF11.[1][2][3][4] KSP is a crucial motor protein that belongs to the kinesin-5 family and plays an indispensable role during the early stages of mitosis.[1][5] Its primary function is to establish a bipolar spindle by separating duplicated centrosomes, a fundamental process for accurate chromosome segregation into daughter cells.[1][3]
Filanesib exerts its anti-tumor activity by specifically targeting and inhibiting the ATPase activity of KSP in a noncompetitive manner with respect to ATP and microtubules.[6] This inhibition prevents the proper formation of the bipolar spindle, leading to the characteristic formation of monopolar spindles, where chromosomes are arranged in a rosette-like structure around a single spindle pole.[1][7] The cellular machinery recognizes this aberrant spindle formation, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase.[4][6] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[6][7] A key advantage of targeting KSP is its restricted expression to dividing cells, which minimizes the off-target effects often seen with other anti-mitotic agents like taxanes, such as peripheral neuropathy, as KSP is not expressed in post-mitotic neurons.[4]
Quantitative Analysis of Filanesib's Potency
The efficacy of Filanesib has been quantified across various preclinical models. The following tables summarize key inhibitory concentrations and anti-proliferative activities.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KSP Inhibition) | 6 nM | Human KSP enzyme | [6] |
| EC50 (Anti-proliferative) | 0.4 nM - 14.4 nM | Broad range of human and rodent tumor cell lines | [6] |
| EC50 (HCT-15) | 3.7 nM | HCT-15 (Colon Carcinoma) | |
| EC50 (NCI/ADR-RES) | 14 nM | NCI/ADR-RES (Ovarian Cancer, multidrug-resistant) | |
| EC50 (K562/ADR) | 4.2 nM | K562/ADR (Leukemia, multidrug-resistant) |
Table 1: In Vitro Potency of Filanesib
| Cell Line | Treatment Concentration | Effect | Reference |
| HeLa | 3.13-6.25 nM (44 hours) | G2/M phase cell cycle arrest | [6] |
| HeLa | 0.001-0.1 nM (36 hours) | Dose-dependent induction of apoptosis | [6] |
| Type II EOC | 0.003-3 µM (24-48 hours) | Cytotoxicity | [6] |
Table 2: Cellular Effects of Filanesib in Specific Cell Lines
Experimental Protocols
KSP Inhibition Assay (Biochemical)
A representative protocol for determining the IC50 of Filanesib against KSP involves a malachite green-based phosphate detection assay.
-
Reagents: Recombinant human KSP motor domain, microtubules, ATP, reaction buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 10 µM paclitaxel), Filanesib dilutions, and malachite green reagent.
-
Procedure:
-
KSP enzyme is incubated with microtubules in the reaction buffer.
-
Varying concentrations of Filanesib are added to the enzyme-microtubule mixture and incubated for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then stopped by the addition of a quenching solution (e.g., EDTA).
-
The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis: The percentage of inhibition is calculated for each Filanesib concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Cell-based)
The anti-proliferative activity of Filanesib is commonly assessed using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).
-
Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Filanesib or vehicle control for a specified duration (e.g., 72 hours).
-
Assay:
-
The tetrazolium reagent (e.g., MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The EC50 value, the concentration at which 50% of cell proliferation is inhibited, is determined by non-linear regression analysis.
Visualizing the Mechanism of Action
Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis
Caption: Filanesib inhibits KSP, leading to monopolar spindle formation, mitotic arrest, and apoptosis.
Experimental Workflow for Assessing Filanesib's Efficacy
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
The Dawn of a Mitotic Inhibitor: Early Research and Discovery of ARRY-520 (Filanesib)
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth exploration of the early-stage research and discovery of ARRY-520, commercially known as Filanesib. As a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), Filanesib represents a targeted approach in oncology, disrupting the process of cell division in rapidly proliferating cancer cells. This document details the foundational preclinical data, experimental methodologies, and the core mechanism of action that established Filanesib as a promising therapeutic agent, particularly in hematological malignancies and taxane-resistant tumors.
Core Mechanism of Action: Targeting the Mitotic Machinery
Filanesib is a synthetic, small molecule that specifically targets the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that operates during mitosis, the process of cell division.[2][3] Its primary function is to establish and maintain the bipolar spindle, a critical structure for the proper segregation of chromosomes into daughter cells.[2][3]
By selectively inhibiting KSP, Filanesib induces a specific type of mitotic arrest.[1][4] The inhibition prevents the separation of centrosomes, leading to the formation of abnormal monopolar spindles.[2] This disruption activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase and ultimately triggering apoptosis, or programmed cell death, in actively dividing tumor cells.[1][5] A key advantage of targeting KSP is its limited expression in non-dividing cells, such as neurons, which is anticipated to result in a lower incidence of peripheral neuropathy compared to tubulin-targeting agents.[1][6]
Quantitative Analysis of Preclinical Efficacy
The initial preclinical evaluation of Filanesib demonstrated its potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data from these early studies.
| Parameter | Value | Assay | Reference |
| IC50 (Human KSP) | 6 nM | Enzymatic Assay | [5] |
| EC50 Range (Anti-proliferative) | 0.4 nM - 14.4 nM | Cell Proliferation Assay | [5] |
| Table 1: In Vitro Potency of Filanesib |
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HeLa | Cervical Cancer | 0.4 - 14.4 (Range) | [5] |
| HCT-15 | Colon Cancer | 3.7 | [7] |
| NCI/ADR-RES | Multi-drug Resistant | 14 | [7] |
| K562/ADR | Multi-drug Resistant Leukemia | 4.2 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | [8] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [8] |
| Jurkat | T-cell Leukemia | Not Specified | [8] |
| U937 | Histiocytic Lymphoma | Not Specified | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | [8] |
| Table 2: Anti-proliferative Activity of Filanesib in Various Cancer Cell Lines |
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| RPMI-8226 | Multiple Myeloma | 20 mg/kg per day | Complete tumor elimination | |
| HL-60 | Acute Promyelocytic Leukemia | 20 mg/kg per day | Complete tumor elimination | |
| MV4-11 | Acute Myeloid Leukemia | 20 mg/kg per day | Complete tumor elimination | |
| Various Solid Tumors | Not Specified | 20-30 mg/kg; i.p.; q4dx3 | Partial or complete responses in 13/16 models | [5][9] |
| Table 3: In Vivo Efficacy of Filanesib in Xenograft Models |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments conducted during the early evaluation of Filanesib.
Cell Viability and Proliferation (MTT Assay)
This assay determines the cytotoxic effect of Filanesib on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
Filanesib (ARRY-520)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Filanesib in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of Filanesib. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to assess the effect of Filanesib on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
Filanesib (ARRY-520)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Filanesib or a vehicle control for the specified time (e.g., 24 or 44 hours).[5][10]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Wash the collected cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection (Western Blot for Caspase Activation)
This method is employed to detect the activation of key apoptotic proteins following Filanesib treatment.
Materials:
-
Cancer cell lines
-
Filanesib (ARRY-520)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with Filanesib for the indicated times.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Filanesib and the workflows of the described experimental protocols.
Caption: Mechanism of Action of Filanesib.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Caption: General Workflow for Western Blot Analysis.
Conclusion
The early research and discovery of ARRY-520 (Filanesib) established a strong preclinical rationale for its development as a targeted anticancer agent. Its potent and selective inhibition of KSP leads to mitotic arrest and subsequent apoptosis in a variety of cancer cell types, with particularly promising activity in hematological malignancies and models of taxane resistance. The detailed experimental protocols and a clear understanding of its mechanism of action have paved the way for its continued investigation in clinical settings, offering a novel therapeutic strategy for patients with difficult-to-treat cancers.
References
- 1. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
The Kinesin Spindle Protein Inhibitor Filanesib (ARRY-520): A Technical Guide to its Impact on Mitotic Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a plus-end directed motor protein essential for the proper formation of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][3] By inhibiting KSP, Filanesib disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] This technical guide provides an in-depth overview of the mechanism of action of Filanesib, focusing on its effects on mitotic spindle formation, and presents relevant quantitative data and experimental protocols.
Mechanism of Action: Disruption of Mitotic Spindle Bipolarity
Filanesib functions as a non-competitive inhibitor of KSP, binding to an allosteric site on the motor domain. This binding prevents the ATP hydrolysis required for KSP's motor activity, which is crucial for pushing the two spindle poles apart.[3] The inhibition of KSP leads to a characteristic cellular phenotype: the formation of monopolar spindles, or "monoasters," where the chromosomes are arranged in a rosette pattern around a single spindle pole.[1][5] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest of the cell in mitosis (specifically in the G2/M phase of the cell cycle).[1] Unable to resolve this mitotic arrest, the cancer cell ultimately undergoes programmed cell death (apoptosis).[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Filanesib across various cancer cell lines, its impact on cell cycle distribution, and the induction of apoptosis.
Table 1: In Vitro Antiproliferative Activity of Filanesib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | <2.5 | [1] |
| OPM-2 | Multiple Myeloma | Sensitive (low nM) | [6] |
| U266 | Multiple Myeloma | Less Sensitive | [6] |
| HeLa | Cervical Cancer | EC50: 0.4 - 14.4 | MedchemExpress |
| HCT-116 | Colorectal Carcinoma | EC50: 3.7 | (R)-Filanesib |
| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | EC50: 14 | (R)-Filanesib |
| K562/ADR | Adriamycin-Resistant Leukemia | EC50: 4.2 | (R)-Filanesib |
| Anaplastic Meningioma Cell Lines | Meningioma | <1 | KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo |
| Benign Meningioma Cell Lines | Meningioma | <1 | KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo |
Table 2: Effect of Filanesib on Cell Cycle Progression
| Cell Line | Treatment Conditions | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Filanesib-treated) | Reference |
| MM.1S | Not specified | 36% | 49% | [1] |
| Hepatoblastoma Cells (HB-279) | 10 nM for 24h | 16% | 64% | Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma |
Table 3: Induction of Apoptosis by Filanesib
| Cell Line | Treatment Conditions | % of Apoptotic Cells (Control) | % of Apoptotic Cells (Filanesib-treated) | Reference |
| MM.1S | Not specified | 33% (in non-proliferating phases) | 58% (in G2-M phases) | [1] |
| Anaplastic Meningioma Cell Lines | Not specified | Not specified | Profound induction | KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo |
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Visualization
This protocol is adapted from established methods for visualizing microtubules and can be used to observe the formation of monopolar spindles induced by Filanesib.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DNA counterstain: 4′,6-diamidino-2-phenylindole (DAPI)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and treat with the desired concentration of Filanesib for the appropriate duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody (anti-α-tubulin), diluted in the blocking solution, for 1 hour at room temperature or overnight at 4°C. The optimal dilution should be determined empirically.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as radial arrays of microtubules emanating from a single point, with condensed chromosomes arranged around the periphery.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of Filanesib-treated cells using propidium iodide (PI) staining.
Materials:
-
Filanesib-treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Harvest cells (both floating and adherent) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Filanesib-treated and control cells
-
PBS
-
Annexin V binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
Procedure:
-
Harvest cells, including the supernatant containing detached cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
The cell population can be differentiated as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis
Caption: Signaling pathway of Filanesib-induced mitotic arrest and apoptosis.
Experimental Workflow for Assessing Filanesib's Effect
Caption: Experimental workflow for assessing Filanesib's cellular effects.
Logical Relationship of Filanesib's Mechanism
Caption: Logical flow of Filanesib's mechanism of action.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.library.utoronto.ca [librarysearch.library.utoronto.ca]
- 4. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
The role of Filanesib TFA in inducing apoptosis
An In-depth Technical Guide on the Role of Filanesib TFA in Inducing Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Filanesib (ARRY-520), a trifluoroacetate (TFA) salt, is a potent and highly selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a microtubule-based motor protein essential for the formation of the bipolar spindle during mitosis, playing a critical role in centrosome separation.[2][4] By inhibiting KSP, Filanesib disrupts this process, leading to the formation of characteristic monopolar spindles, which triggers a spindle assembly checkpoint response and arrests cells in mitosis.[3][4][5] This prolonged mitotic arrest ultimately culminates in apoptotic cell death, making Filanesib a compelling therapeutic agent for various malignancies, particularly those with high proliferative rates.[2][6][7] This guide elucidates the core mechanisms by which Filanesib induces apoptosis, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways.
Mechanism of Action: From KSP Inhibition to Mitotic Arrest
KSP is a member of the kinesin-5 subfamily and utilizes ATP hydrolysis to generate the outward force required to push duplicated centrosomes apart, a prerequisite for establishing a bipolar mitotic spindle.[2][4] Filanesib acts as a noncompetitive, allosteric inhibitor of KSP.[1] It binds to a specific pocket on the KSP motor domain (formed by helix α2/loop L5/helix α3), which is distinct from the ATP-binding site.[2] This binding locks the motor protein in an ADP-bound state, preventing the conformational changes necessary for its motor function.[4]
The functional consequence of KSP inhibition is the failure of centrosome separation.[8] This results in the formation of a "monoaster," a monopolar spindle with chromosomes aligned around a single microtubule-organizing center.[2][4] This aberrant structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a sustained cell cycle arrest in the G2/M phase.[1][5] It is this prolonged mitotic arrest that serves as the primary trigger for the subsequent apoptotic program.[6][9][10]
Caption: High-level overview of Filanesib's mechanism of action.
The Apoptotic Cascade Induced by Filanesib
The Central Role of the Bcl-2 Protein Family
The fate of a mitotically arrested cell is determined by a delicate balance between pro- and anti-apoptotic members of the Bcl-2 family.[12] Filanesib critically shifts this balance towards apoptosis through several mechanisms:
-
Upregulation of Pro-Apoptotic Bim: Filanesib treatment leads to an increased expression of the BH3-only protein Bim prior to caspase activation.[6][11] Bim is a potent activator of the apoptotic cascade that can directly activate pro-apoptotic Bax and Bak or neutralize anti-apoptotic Bcl-2 family members.
-
Degradation of Anti-Apoptotic Mcl-1: In many cancer cells, particularly multiple myeloma, survival is highly dependent on the anti-apoptotic protein Mcl-1.[7][13] Filanesib treatment promotes the degradation of Mcl-1, removing a key barrier to apoptosis.[13] This degradation is facilitated by the pro-apoptotic protein Noxa, which translocates to the mitochondria and targets Mcl-1.[13]
-
Activation and Translocation of Bax: The pro-apoptotic protein Bax is a top determinant of sensitivity to Filanesib.[13] Following treatment, Bax translocates from the cytosol to the mitochondria.[12][13] At the mitochondrial outer membrane, activated Bax oligomerizes to form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[12][14]
Caspase-Dependent and -Independent Execution
The execution of apoptosis downstream of mitochondrial signaling proceeds through both caspase-dependent and -independent pathways.
-
Caspase-Dependent Pathway: The release of cytochrome c from the mitochondria following MOMP triggers the formation of the apoptosome, which in turn activates the initiator caspase-9.[15] Caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute cell death by cleaving a multitude of cellular substrates, including PARP.[1][13][15]
-
Caspase-Independent Pathway: Evidence suggests Filanesib also initiates a caspase-independent apoptotic mechanism, primarily mediated by the cysteine protease calpain .[13][16] Calpain activation can occur prior to caspase activation and contributes to apoptosis by directly cleaving Bax into a more potent 18-kDa pro-apoptotic fragment (t-Bax).[13][16] This calpain-mediated activity can explain why pan-caspase inhibitors like Z-VAD-FMK do not completely rescue cells from Filanesib-induced death in some contexts.[13][16]
Caption: Signaling pathway of Filanesib-induced apoptosis.
Quantitative Data Summary
The efficacy of Filanesib has been quantified across numerous preclinical studies. The following tables summarize key potency and efficacy data.
Table 1: In Vitro Potency of Filanesib
| Parameter | Value | Target/Cell Line | Reference |
| IC₅₀ | 6 nM | Human KSP ATPase | [1] |
| IC₅₀ | < 1 nM | Anaplastic & Benign Meningioma Cells | [17] |
| EC₅₀ | 0.4 - 14.4 nM | Broad range of human tumor cell lines | [1] |
Table 2: Filanesib-Induced Cell Cycle Arrest and Apoptosis
| Cell Line | Treatment | Effect | Result | Reference |
| HeLa | 3.13 - 6.25 nM; 44 hrs | Cell Cycle Arrest | Accumulation in G2/M phase | [1] |
| MM.1S | 10 nM; 24 hrs | Apoptosis | 50% apoptosis (Annexin V+) | [13] |
| MM.1S (Bax siRNA) | 10 nM; 24 hrs | Apoptosis | 26% apoptosis (Annexin V+) | [13] |
| MM.1S | Filanesib + Pom/Dex; 48 hrs | Apoptosis | 70% apoptosis (Annexin V+) | [12] |
| HL60 | EMD534085 (KSPi); 8 hrs | Cell Cycle Arrest | ~15% to ~30% increase in 4N population | [18] |
Key Experimental Protocols
The investigation of Filanesib's pro-apoptotic activity relies on a set of standard cell and molecular biology techniques.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It stains late apoptotic and necrotic cells where membrane integrity is lost.
Protocol Outline:
-
Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/mL) in 6-well plates and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[19][20]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Analysis of Protein Expression by Western Blotting
This technique is used to detect and quantify changes in the levels of key apoptosis-related proteins.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific primary antibodies against the target protein (e.g., cleaved Caspase-3, Bax, Mcl-1, Bim). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Protocol Outline:
-
Cell Lysis: After treatment, collect cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved PARP) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[5][6] Use a loading control like GAPDH or β-tubulin to ensure equal protein loading.
Caption: Workflow for assessing Filanesib-induced apoptosis.
Conclusion
This compound potently induces apoptosis in rapidly dividing cells by selectively inhibiting the mitotic motor protein KSP. The primary mechanism involves triggering a sustained mitotic arrest, which in turn activates the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins—specifically the upregulation of Bim, degradation of Mcl-1, and the crucial activation of Bax—leading to mitochondrial outer membrane permeabilization. The final execution of cell death is carried out by both caspase-dependent and caspase-independent (calpain-mediated) pathways. The robust, targeted mechanism of Filanesib underscores its therapeutic potential and provides a clear rationale for its continued investigation in oncology, particularly in hematological malignancies and solid tumors characterized by high proliferation.[2][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing [mdpi.com]
Preclinical Data on Filanesib TFA in Multiple Myeloma: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data for Filanesib (also known as ARRY-520), a selective inhibitor of Kinesin Spindle Protein (KSP), in the context of multiple myeloma. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Core Concept: Targeting Mitosis in Multiple Myeloma
Filanesib is a first-in-class small molecule that specifically targets the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein that is exclusively expressed in dividing cells and is essential for the formation of the bipolar mitotic spindle required for chromosome segregation.[1] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death.[1][2][3] This targeted approach makes Filanesib a promising therapeutic strategy for highly proliferative cancers like multiple myeloma.[1][4]
Quantitative Data Summary
Filanesib has demonstrated potent anti-myeloma activity both as a single agent and in combination with other therapies. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Activity of Filanesib
| Parameter | Value | Cell Lines | Source |
| KSP ATPase IC50 | 6 nM | N/A | [5] |
| In vivo potency | 0.4–3.1 nM | Multiple Cancer Cell Lines | [5] |
While a comprehensive screen of Filanesib against a panel of eleven multiple myeloma cell lines demonstrated broad single-agent activity with high sensitivity in some lines at low nanomolar concentrations, the specific IC50 values from the primary publication's graphical representation are not publicly tabulated.[2]
Table 2: Synergistic Effects of Filanesib with Pomalidomide and Dexamethasone (FPD) in Multiple Myeloma Cell Lines
| Treatment Group | Apoptosis Percentage (at 48 hours) | Combination Index (CI) |
| Control | 5% | N/A |
| Pomalidomide + Dexamethasone (PD) | 23% | N/A |
| Filanesib (F) | 58% | N/A |
| Filanesib + PD (FPD) | 88% | 0.4 - 0.7 |
Data on apoptosis and combination indices were reported for various multiple myeloma cell lines, including MM1S, OPM2, and RPMI8226, demonstrating a strong synergistic interaction.[6]
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of Filanesib in multiple myeloma.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Multiple myeloma cell lines are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined optimal density.
-
Treatment: Cells are treated with varying concentrations of Filanesib TFA, both as a single agent and in combination with other drugs (e.g., pomalidomide, dexamethasone). Control wells with vehicle-treated cells are included.
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Reagent Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is employed to quantify the extent of apoptosis induced by Filanesib.
-
Cell Treatment and Harvesting: Cells are treated as described for the viability assay. After the treatment period, both floating and adherent cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell populations are categorized as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic or necrotic (Annexin V-positive, PI-positive).
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the levels of key proteins involved in the mechanism of action of Filanesib, such as BAX and MCL-1.
-
Cell Lysis: Following treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-BAX, anti-MCL-1) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Tumor Xenograft Model
Subcutaneous xenograft models in immunodeficient mice are used to evaluate the in vivo efficacy of Filanesib.
-
Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, Filanesib, pomalidomide plus dexamethasone, and the triple combination).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Filanesib and the general experimental workflows used in its preclinical evaluation.
Caption: Filanesib's mechanism of action leading to apoptosis.
Caption: General experimental workflow for Filanesib evaluation.
References
- 1. KSP inhibitor SB743921 induces death of multiple myeloma cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma [pubmed.ncbi.nlm.nih.gov]
- 4. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bmbreports.org [bmbreports.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Filanesib TFA
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a selective inhibitor of the kinesin spindle protein (KSP).
Chemical Structure and Properties
Filanesib, also known as ARRY-520, is a potent and selective inhibitor of KSP. The trifluoroacetate (TFA) salt form is commonly used in research and development.
Structure of Filanesib:
-
IUPAC Name: (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide[1][2]
Structure of this compound:
Physicochemical Properties
A summary of the key physicochemical properties of Filanesib and its TFA salt is presented below.
| Property | Filanesib | This compound | Reference(s) |
| Molecular Weight | 420.48 g/mol | 534.5 g/mol | [1],[5],[6] |
| Appearance | Crystalline solid | Solid | [4],[6] |
| Solubility (Filanesib) | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 0.2 mg/mL | Not specified | [4] |
| pKa (Strongest Basic) | 9.9 (Predicted) | Not specified | [8] |
| LogP | 3.31 (Predicted) | Not specified | [8] |
| Polar Surface Area | 71.16 Ų (Predicted) | Not specified | [8] |
Mechanism of Action
Filanesib is a noncompetitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11, which is a motor protein crucial for the formation of the bipolar spindle during mitosis.[3][8]
Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis
Caption: Mechanism of action of Filanesib leading to mitotic arrest and apoptosis.
The inhibition of KSP by Filanesib prevents the separation of centrosomes, leading to the formation of a monopolar spindle.[8][9] This aberrant spindle structure activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3][8] In some cell types, this process is facilitated by the depletion of the anti-apoptotic protein Mcl-1.[10]
In Vitro and In Vivo Activity
Filanesib has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in preclinical animal models.
In Vitro Potency
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC₅₀ | 6 nM | Human KSP (enzymatic assay) | [3],[4] |
| EC₅₀ | 0.4 nM - 14.4 nM | Various human and rodent tumor cell lines | [3] |
In Vivo Efficacy
In a xenograft model using female nude mice with epithelial ovarian cancer (EOC), intraperitoneal injections of Filanesib at doses of 20 mg/kg and 30 mg/kg, administered every 4 days for 3 cycles, resulted in a dose-dependent decrease in tumor growth.
Clinical Studies
Filanesib has been evaluated in several clinical trials, primarily for hematological malignancies such as multiple myeloma.
Phase 1/2 Study in Multiple Myeloma (NCT00821249)
This study established the maximum tolerated dose (MTD) and evaluated the safety and efficacy of Filanesib alone and in combination with dexamethasone.
-
Dosing Regimen: 1.50 mg/m²/day as a 1-hour intravenous infusion on Days 1 and 2 of 14-day cycles, with prophylactic filgrastim.[10][11]
-
Key Findings:
-
The overall response rate (≥ partial response) was 16% for single-agent Filanesib and 15% for the combination with dexamethasone in heavily pretreated patients.[10][11]
-
The most common dose-limiting toxicities were febrile neutropenia and mucosal inflammation.[10][11]
-
Grade 3/4 cytopenias were observed in approximately 50% of patients in Phase 2.[11]
-
Experimental Workflow for a Phase 1 Clinical Trial
Caption: A generalized workflow for a first-in-human Phase 1 dose-escalation study.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary. However, based on published literature, the following methodologies are representative of the types of assays used to characterize this compound.
KSP Inhibition Assay (Enzymatic)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Filanesib against the KSP motor domain.
-
Methodology:
-
Recombinant human KSP motor domain is incubated with microtubules in a buffer containing ATP.
-
The ATPase activity of KSP, which is coupled to its motor function, is measured using a malachite green-based phosphate detection assay.
-
The assay is performed in the presence of serial dilutions of this compound.
-
The rate of ATP hydrolysis is measured spectrophotometrically.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Cycle Analysis
-
Objective: To assess the effect of Filanesib on cell cycle progression.
-
Methodology:
-
Cancer cells (e.g., HeLa) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound (e.g., 3-10 nM) or vehicle control for a specified time (e.g., 24-48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Pharmacokinetic Analysis in Humans
-
Objective: To determine the pharmacokinetic profile of Filanesib in patients.
-
Methodology:
-
Following intravenous administration of Filanesib, serial blood samples are collected at predefined time points.
-
Plasma is separated by centrifugation.
-
Filanesib concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t₁/₂) are calculated using non-compartmental analysis.[12]
-
Conclusion
This compound is a potent and selective KSP inhibitor with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in proliferating cancer cells. It has shown encouraging, albeit modest, clinical activity in heavily pretreated multiple myeloma. Its primary dose-limiting toxicity is myelosuppression, particularly neutropenia. Further research may focus on combination therapies and the identification of predictive biomarkers to enhance its therapeutic potential.
References
- 1. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1781834-99-8 | GWC83499 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filanesib - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 12. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacodynamics of Filanesib TFA
An In-Depth Technical Guide to the Pharmacodynamics of Filanesib TFA
Introduction
Filanesib, also known as ARRY-520, is a potent and selective, first-in-class inhibitor of the Kinesin Spindle Protein (KSP), also referred to as Eg5 or KIF11.[1][2][3] KSP is a motor protein that is exclusively expressed in dividing cells and plays a critical role in the establishment of a bipolar mitotic spindle, a necessary step for proper chromosome segregation during mitosis.[2][4] By targeting KSP, Filanesib disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cells, making it an attractive therapeutic target in oncology.[1][3] This document provides a detailed overview of the pharmacodynamics of Filanesib, summarizing key quantitative data, experimental methodologies, and the underlying molecular pathways for researchers, scientists, and drug development professionals.
Mechanism of Action
Filanesib functions as a noncompetitive inhibitor of KSP.[3] Its primary mechanism involves binding to an allosteric pocket on the KSP motor domain.[5][6] This binding prevents the ATP-dependent movement of KSP along microtubules, which is essential for the separation of centrosomes in early mitosis.[2][7] The inhibition of KSP activity results in the formation of aberrant "monopolar spindles" or "monoasters," where chromosomes are organized around a single microtubule-organizing center instead of two opposing poles.[1][2][5]
This structural defect activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3] In multiple myeloma cells, the pro-apoptotic effect of Filanesib is notably linked to the depletion of the anti-apoptotic protein Mcl-1, a key survival factor for these cells.[2][8]
Caption: Figure 1: Signaling Pathway of Filanesib Action.
Quantitative Pharmacodynamic Data
The potency and cellular effects of Filanesib have been quantified across various preclinical models.
Table 1: In Vitro Potency of Filanesib
This table summarizes the inhibitory concentrations of Filanesib against its molecular target and its anti-proliferative effects in different cell lines.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | Human KSP ATPase | 6 nM | [3][5] |
| EC₅₀ | General Tumor Cell Lines | 0.4 - 14.4 nM | [3] |
| HCT-15 (Colon) | 3.7 nM | [9] | |
| NCI/ADR-RES (Ovarian, MDR) | 14 nM | [9] | |
| K562/ADR (Leukemia, MDR) | 4.2 nM | [9] | |
| GI₅₀ (48h) | Type II EOC (Ovarian) | 1.5 nM | [9] |
| Type I EOC (Ovarian) | >3000 nM | [9] |
Table 2: Cellular Pharmacodynamic Effects of Filanesib
This table details the impact of Filanesib on the cell cycle in different cancer cell lines.
| Cell Line | Concentration | Duration | Effect (G2/M Phase Population) | Reference(s) |
| HeLa (Cervical) | 3.13 - 6.25 nM | 44 hours | Dose-dependent accumulation | [3] |
| MM.1S (Multiple Myeloma) | Not specified | 48 hours | 49% (vs. 36% in control) | [2][10] |
| OCI-AML3 (Leukemia) | 1 nM | 24 hours | Substantial G2/M block | [9] |
| HB-279 (Hepatoblastoma) | 10 nM | 24 hours | 64% (vs. 16% in control) | [11] |
Table 3: Clinical Dosing and Regimens for Filanesib
This table outlines the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) from clinical trials.
| Trial Phase | Patient Population | Schedule | Dose | Prophylaxis | Reference(s) |
| Phase 1 | Advanced Solid Tumors | Days 1 & 2 of 14-day cycle | MTD: 2.50 mg/m²/cycle | None | [12] |
| Phase 1 | Advanced Solid Tumors | Days 1 & 2 of 14-day cycle | Highest Tolerated: 3.20 mg/m²/cycle | Filgrastim | [12] |
| Phase 2 | Relapsed/Refractory Multiple Myeloma | Days 1 & 2 of 14-day cycle | RP2D: 1.50 mg/m²/day | Filgrastim | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the pharmacodynamics of Filanesib.
Protocol 1: KSP/Eg5 ATPase Inhibition Assay
This assay quantifies the ability of Filanesib to inhibit the ATPase activity of the KSP motor protein, which is essential for its function.
-
Assay Principle : The assay measures the rate of ATP hydrolysis by purified KSP enzyme in the presence of microtubules. The amount of ADP produced is quantified, typically using a coupled enzyme reaction that results in a colorimetric or fluorescent signal.
-
Materials :
-
Procedure :
-
Prepare serial dilutions of Filanesib in assay buffer.
-
In a 96-well plate, add KSP protein, microtubules, and the Filanesib dilutions.
-
Initiate the reaction by adding a final concentration of ~200 µM ATP.[13]
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of ADP generated according to the detection kit manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of Filanesib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Filanesib.
-
Assay Principle : Cells are treated with Filanesib, harvested, and fixed to permeabilize their membranes. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI) or Draq5, is used to stain the cells.[2] The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.
-
Materials :
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., ice-cold 70% ethanol).
-
Staining solution (e.g., PI/RNase staining buffer).
-
-
Procedure :
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Filanesib or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in the DNA staining solution.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
-
Caption: Figure 2: Workflow for Cell Cycle Analysis.
Protocol 3: Monopolar Spindle Formation Assay
This immunofluorescence-based assay visualizes the direct morphological consequence of KSP inhibition in cells.
-
Assay Principle : Cells are treated with Filanesib, fixed, and then stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and a DNA counterstain (e.g., DAPI). Confocal microscopy is used to visualize the spindle morphology and identify the characteristic monopolar phenotype.[2][13]
-
Materials :
-
Cells cultured on glass coverslips.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody (e.g., mouse anti-α-tubulin).
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).
-
DNA counterstain (e.g., DAPI).
-
Mounting medium.
-
-
Procedure :
-
Treat cells on coverslips with Filanesib for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype compared to the normal bipolar spindles in control cells.
-
Logical Relationships and Outcomes
The pharmacodynamic effects of Filanesib follow a clear, logical progression from molecular interaction to the ultimate cellular fate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of KIF11 Inhibition in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin family member 11 (KIF11), also known as kinesin spindle protein (KSP) or Eg5, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its activity is fundamental for proper chromosome segregation during cell division. The overexpression of KIF11 has been widely documented across a spectrum of human cancers, where it correlates with increased cell proliferation, tumor progression, and poor prognosis.[1][2] This has positioned KIF11 as a compelling therapeutic target in oncology. Inhibition of KIF11 disrupts spindle bipolarity, leading to the formation of monopolar spindles, which in turn triggers mitotic arrest and subsequent apoptotic cell death, preferentially in rapidly dividing cancer cells.[3] This targeted approach offers a potential advantage over traditional chemotherapies that indiscriminately affect all dividing cells. This guide provides an in-depth technical overview of the significance of KIF11 inhibition in cancer therapy, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involving KIF11.
The Role of KIF11 in Mitosis and Carcinogenesis
KIF11 is a plus-end directed motor protein that plays a pivotal role in the early stages of mitosis.[2] It functions by crosslinking and sliding antiparallel microtubules, a process that generates the outward force necessary for centrosome separation and the establishment of a bipolar spindle.[3] The proper functioning of this machinery is critical for accurate chromosome alignment and segregation into daughter cells.
In numerous malignancies, including breast, lung, colorectal, and bladder cancers, KIF11 is found to be significantly upregulated.[1][2] This overexpression is not merely a bystander effect but actively contributes to tumorigenesis by driving uncontrolled cell proliferation.[1] High levels of KIF11 have been associated with more aggressive tumor phenotypes and resistance to certain chemotherapeutic agents.[1]
Mechanism of Action of KIF11 Inhibitors
KIF11 inhibitors are small molecules that typically bind to an allosteric pocket on the motor domain of the KIF11 protein. This binding prevents ATP hydrolysis, which is essential for the motor function of KIF11.[3] Consequently, the outward push required for centrosome separation is abolished, leading to the collapse of the nascent bipolar spindle into a monopolar structure, often referred to as a "monoaster." This aberrant spindle formation activates the spindle assembly checkpoint, causing a prolonged arrest in the M phase of the cell cycle. Unable to resolve this mitotic arrest, the cancer cell ultimately undergoes apoptosis.[3]
Preclinical and Clinical Landscape of KIF11 Inhibitors
A number of KIF11 inhibitors have been developed and evaluated in both preclinical models and clinical trials. These compounds have demonstrated promising antitumor activity across a range of cancer types.
Quantitative Data on KIF11 Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of several key KIF11 inhibitors.
Table 1: In Vitro Activity of KIF11 Inhibitors (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ispinesib (SB-715992) | Breast Cancer | MDA-MB-468 | 0.8 | [4] |
| Breast Cancer | MCF7 | 1.9 | [4] | |
| Non-Small Cell Lung Cancer | NCI-H460 | 1.5 | [4] | |
| Filanesib (ARRY-520) | Multiple Myeloma | RPMI-8226 | 1.5 | [5] |
| Colon Cancer | HCT-116 | 0.9 | [5] | |
| Pancreatic Cancer | MiaPaCa-2 | 1.2 | [5] | |
| Litronesib (LY2523355) | Acute Myeloid Leukemia | MV4-11 | 0.5 | [6] |
| Non-Small Cell Lung Cancer | NCI-H460 | 0.8 | [6] | |
| Monastrol | Cervical Cancer | HeLa | ~14,000 | [7] |
Table 2: In Vivo Efficacy of KIF11 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Ispinesib | Glioblastoma | Orthotopic | 10 mg/kg, i.p. | Increased survival | [8] |
| Filanesib | Multiple Myeloma | Subcutaneous | 25 mg/kg, i.p. | Significant tumor growth delay | [5] |
| 4SC-205 | Neuroblastoma | Orthotopic | 50 mg/kg, p.o. | Significant tumor growth delay | [5] |
Table 3: Summary of Key Clinical Trials of KIF11 Inhibitors
| Inhibitor | Phase | Cancer Type(s) | Key Findings | Reference |
| Ispinesib | Phase II | Advanced Breast Cancer | Modest single-agent activity. | [9] |
| Filanesib | Phase II | Multiple Myeloma | Showed activity in heavily pretreated patients. | [5] |
| Litronesib | Phase I | Advanced Solid Tumors | Established recommended phase 2 dose. | [6] |
| MK-0731 | Phase I | Solid Tumors | Well-tolerated with some evidence of disease stabilization. | [9] |
Signaling Pathways Involving KIF11
KIF11's role extends beyond mitosis, as it is implicated in several oncogenic signaling pathways that regulate cell proliferation, survival, and migration.
HER2/PI3K/AKT Pathway
In certain cancers, such as gallbladder cancer, KIF11 expression is linked to the HER2/PI3K/AKT signaling pathway.[10] Upregulated KIF11 can enhance the membrane trafficking of HER2, leading to the activation of the downstream PI3K/AKT cascade, which promotes cell proliferation and survival.[2]
References
- 1. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. 380 The kinesin-like protein Kif11 is essential for the survival of TP53 mutant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. Nuclear Regulation of Wnt/β-Catenin Signaling: It’s a Complex Situation | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 7. longdom.org [longdom.org]
- 8. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Filanesib TFA: An In-depth Technical Guide on its Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filanesib (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as KIF11 or Eg5, represents a targeted therapeutic approach in oncology. KSP is a crucial motor protein responsible for establishing the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division. By allosterically inhibiting KSP's ATPase activity, Filanesib disrupts the normal process of mitosis, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Filanesib, with a specific focus on its effects on microtubule dynamics. It includes a summary of key quantitative data, detailed experimental protocols for assessing its impact, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Filanesib and its Target: KIF11/KSP
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle during cell division.[1] The precise regulation of microtubule dynamics, characterized by phases of polymerization (growth), depolymerization (shrinkage), and transitions between these states (catastrophe and rescue), is critical for accurate chromosome segregation.[2][3]
The kinesin spindle protein (KSP), encoded by the KIF11 gene, is a plus-end directed motor protein that plays a pivotal role in this process.[4] KSP crosslinks and slides antiparallel microtubules apart, a key action required to separate the centrosomes and establish a bipolar spindle.[5] Due to its essential role in mitosis and its limited expression in non-dividing cells, KSP has emerged as an attractive target for cancer therapy.[6]
Filanesib (ARRY-520) is a small molecule inhibitor that selectively targets KSP.[4][6] Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids which directly bind to tubulin, Filanesib's mechanism of action is specific to the inhibition of this single motor protein, potentially offering a more favorable safety profile, particularly concerning neurotoxicity.[6]
Mechanism of Action: How Filanesib Disrupts Microtubule Dynamics in Mitosis
Filanesib binds to an allosteric pocket on the KSP motor domain, remote from the ATP-binding site.[6] This binding event locks the motor protein in a conformation that prevents its ATP hydrolysis cycle, thereby inhibiting its ability to move along microtubules. The primary consequence of KSP inhibition by Filanesib is the failure of centrosome separation during prophase.[7] This leads to the formation of a "monopolar spindle" or "mono-aster," where all chromosomes are arranged around a single spindle pole.[6][8] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[7] Ultimately, this mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[9]
While Filanesib does not directly bind to tubulin or inhibit its polymerization in a cell-free system, its action on KSP has profound indirect effects on the dynamic organization of microtubules within the mitotic spindle.[10] By preventing the outward pushing forces generated by KSP, the dynamic interplay of microtubule polymerization and depolymerization at the poles and kinetochores is fundamentally altered, leading to the collapse of the spindle into a monopolar structure.
References
- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 2. The mechanisms of microtubule catastrophe and rescue: implications from analysis of a dimer-scale computational model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Catastrophe and Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule interfering agents and KSP inhibitors induce the phosphorylation of the nuclear protein p54(nrb), an event linked to G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 7. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vivo Efficacy of Filanesib TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vivo efficacy studies of Filanesib (formerly ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP). The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Filanesib targets KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle in dividing cells.[1][2] Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death.[1][3] This mechanism is particularly effective in rapidly proliferating cancer cells, including those found in multiple myeloma and other hematological malignancies.[4] The apoptotic response is mediated, in part, by the downregulation of the anti-apoptotic protein MCL-1 and the activation of the pro-apoptotic protein BAX.[1]
Signaling Pathway of Filanesib-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by Filanesib, leading to programmed cell death.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filanesib - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Filanesib TFA in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of Filanesib (ARRY-520), a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] The protocols outlined below are designed to guide researchers in evaluating the in vitro efficacy and mechanism of action of Filanesib in cancer cell lines.
Filanesib disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][4] It has demonstrated significant anti-proliferative activity across a range of tumor cell lines.[2]
Quantitative Data Summary
The following table summarizes the reported potency of Filanesib in various cancer cell lines. These values can serve as a reference for designing cellular assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human KSP | Enzymatic Assay | IC50 | 6 nM | [2] |
| HCT-15 | Proliferation Assay | EC50 | 3.7 nM | [5] |
| NCI/ADR-RES | Proliferation Assay | EC50 | 14 nM | [5] |
| K562/ADR | Proliferation Assay | EC50 | 4.2 nM | [5] |
| HeLa | Apoptosis Assay | - | Effective at 0.001-0.1 nM | [2] |
| HeLa | Cell Cycle Arrest | - | Effective at 3.13-6.25 nM | [2] |
| Type II EOC | Cytotoxicity Assay | GI50 (48h) | 0.0015 µM | [5] |
| OCI-AML3 | Cell Cycle Arrest | - | Effective at 1 nM | [5] |
| Anaplastic & Benign Meningioma | Dose Curve Analysis | IC50 | < 1 nM | [6] |
| Multiple Myeloma (various) | Cell Viability | IC50 | Sensitive at 2.5 nM | [7] |
Signaling Pathway and Mechanism of Action
Filanesib specifically targets KSP (Eg5), a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis.[4][7] Inhibition of KSP leads to the formation of monopolar spindles, which activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[7][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]
Caption: Mechanism of action of Filanesib.
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the cellular effects of Filanesib. This workflow can be adapted for specific assays such as cell viability, apoptosis, or cell cycle analysis.
Caption: General experimental workflow for Filanesib cellular assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Protocol)
This protocol is used to assess the effect of Filanesib on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Filanesib TFA stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[9]
-
Solubilization solution (for MTT)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4x10⁵ cells/mL in 100 µL of complete medium per well.[10] Incubate for 24 hours to allow for cell attachment.
-
Filanesib Treatment: Prepare serial dilutions of Filanesib in complete medium. The final concentrations should bracket the expected EC50 values (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO). Remove the old medium from the wells and add 100 µL of the Filanesib dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[7]
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining Protocol)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1x10⁶ cells per well in 6-well plates and allow them to attach overnight.[11] Treat the cells with various concentrations of Filanesib (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 24-48 hours.[2][5]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[11]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Filanesib.
Cell Cycle Analysis (Propidium Iodide Staining Protocol)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Filanesib (e.g., 3-10 nM) for a specified time (e.g., 24 hours).[2][5]
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[10][13]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Filanesib treatment is expected to cause an accumulation of cells in the G2/M phase.[2][8][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 6. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis with Filanesib TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing cell cycle analysis of cancer cells treated with Filanesib (ARRY-520) TFA, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP).
Introduction
Filanesib (also known as ARRY-520) is a small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the proper formation of the bipolar spindle and the separation of centrosomes during the early stages of mitosis.[4][5] By inhibiting KSP, Filanesib disrupts mitotic spindle formation, leading to the formation of characteristic monopolar spindles.[2][4][6] This disruption triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately leads to apoptosis in rapidly dividing cancer cells.[2][7][8]
This makes Filanesib a compelling target for cancer therapy, and analyzing its effect on the cell cycle is a critical step in evaluating its efficacy.[9][10] The following protocol details the use of propidium iodide (PI) staining followed by flow cytometry to quantify the cell cycle distribution of cells treated with Filanesib TFA.[11]
Mechanism of Action: Filanesib-Induced Mitotic Arrest
The signaling pathway below illustrates the mechanism by which Filanesib induces cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to treat a cancer cell line with this compound and analyze the resulting changes in cell cycle distribution.
Materials
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold[12]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[12]
-
RNase A solution (100 µg/mL in PBS)[12]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
For suspension cells, seed approximately 1 x 10^6 cells per well in a 6-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range for initial experiments is 1 nM to 100 nM.[7][10]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for example, 24 or 48 hours. A time-course experiment is recommended to determine the optimal treatment duration.[7]
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at approximately 300 x g for 5 minutes. Discard the supernatant.[12]
-
-
Fixation:
-
Wash the cell pellet with 3 mL of PBS and centrifuge again. Discard the supernatant.[12]
-
Resuspend the cell pellet in 400 µL of PBS.[12]
-
While vortexing the cell suspension gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This dropwise addition is crucial to prevent cell clumping.[13][14]
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[12][13]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) as ethanol-fixed cells are more buoyant. Carefully discard the supernatant.[13]
-
Wash the cell pellet twice with 3 mL of PBS.[12]
-
Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[12][13]
-
Add 400 µL of Propidium Iodide solution (50 µg/mL) to the cells.[12]
-
Incubate at room temperature for 10-30 minutes, protected from light.[14][15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of the PI signal area versus height or width to gate out doublets and clumps.[13]
-
Analyze the PI fluorescence on a linear scale to distinguish between G0/G1, S, and G2/M phases based on DNA content.[11][14]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
Data Presentation
The primary outcome of this experiment is the quantification of the percentage of cells in each phase of the cell cycle. The data should be summarized in a table for clear comparison between different treatment conditions.
Representative Quantitative Data
The following table summarizes expected results based on published studies. Note that the exact percentages will vary depending on the cell line, this compound concentration, and treatment duration.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| OCI-AML3 | DMSO Control (24h) | ~82.8 | - | ~12.3 | ~4.9 | [7] |
| 1 nM Filanesib (24h) | - | - | ~24.1 | ~26.7 | [7] | |
| MM.1S | Control | ~64 | - | ~36 (S+G2/M) | - | [4] |
| Filanesib (concentration not specified) | ~51 | - | ~49 (S+G2/M) | - | [4] |
Note: Some studies report S and G2/M phases combined. The Sub-G1 population represents cells with fragmented DNA, indicative of apoptosis.
Conclusion
This protocol provides a robust method for assessing the impact of this compound on the cell cycle. A demonstrable increase in the G2/M population and, subsequently, the sub-G1 population, provides strong evidence of Filanesib's on-target activity as a KSP inhibitor. This assay is a fundamental tool for the preclinical evaluation of Filanesib and other mitotic inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study for patients who may be refractory to Velcade or Revlimid: A KSP Inhibitor - HealthTree for Multiple Myeloma [healthtree.org]
- 10. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols for Generating a Filanesib TFA Dose-Response Curve in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Filanesib (also known as ARRY-520) is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein that plays a crucial role in the formation of the bipolar spindle during mitosis.[1][4][5] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles, which in turn causes mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][6] This mechanism of action makes Filanesib a promising therapeutic agent for various cancers, particularly hematological malignancies like multiple myeloma.[7][8]
This document provides detailed application notes and protocols for generating a dose-response curve for Filanesib TFA (trifluoroacetate salt) in cancer cell lines. These protocols will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50), providing valuable data for preclinical drug evaluation.
Data Presentation
Table 1: In Vitro Potency of Filanesib
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (KSP inhibition) | 6 nM | Human KSP enzymatic assay | [9] |
| In vitro potency | 0.4–3.1 nM | Cellular mitotic inhibition | [7] |
| Anti-proliferative activity | Potent against a broad range of human and rodent tumor cell lines | Cellular assays | [9] |
Note: The trifluoroacetate (TFA) salt form of Filanesib is frequently used in research settings.[9][10]
Signaling Pathway
The primary mechanism of action of Filanesib is the inhibition of KSP, which disrupts mitosis and subsequently activates the intrinsic apoptotic pathway.
Caption: Mechanism of action of Filanesib leading to apoptosis.
Experimental Protocols
This section details the methodology for generating a dose-response curve for this compound using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Experimental Workflow
Caption: Experimental workflow for dose-response curve generation.
Materials
-
This compound (ARRY-520 TFA)
-
Cancer cell line of interest (e.g., multiple myeloma, breast cancer, etc.)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer for MTT assay (e.g., SDS-HCl)
-
Multichannel pipette
-
Microplate reader (for absorbance or luminescence)
-
CO2 incubator (37°C, 5% CO2)
Protocol 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well in 100 µL of medium for a 96-well plate). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.[11]
-
Incubation: Incubate the plates for 24 hours to allow the cells to attach and resume growth.
Protocol 2: this compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store this stock solution at -20°C or -80°C.
-
Serial Dilutions: On the day of the experiment, thaw the stock solution and prepare a series of serial dilutions in cell culture medium. A common starting point for the highest concentration could be 1 µM, with 2- to 10-fold serial dilutions. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Drug Addition: Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared Filanesib dilutions to the respective wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the treated plates for a predetermined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[12]
Protocol 3A: MTT Cell Viability Assay
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 3B: CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14][15]
-
Plate Equilibration: After the drug incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.
-
Normalization: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Dose-Response Curve Generation: Plot the percentage of cell viability against the logarithm of the Filanesib concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of Filanesib that inhibits cell viability by 50%.
Discussion
The protocols outlined in this document provide a robust framework for determining the dose-dependent effects of this compound on cancer cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and the specific requirements of the experiment. The CellTiter-Glo® assay is generally more sensitive and has a simpler protocol.[16]
It is important to note that the optimal experimental conditions, such as cell seeding density and incubation time, may vary between different cancer cell lines. Therefore, it is recommended to optimize these parameters for each cell line before conducting the final dose-response experiments. The data generated from these studies will be crucial for understanding the anti-cancer activity of Filanesib and for its further development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of Kinesin Spindle Protein Inhibits Proliferation, Induces Apoptosis and Increases Chemosensitivity in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. OUH - Protocols [ous-research.no]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Application Notes and Protocols for Filanesib TFA in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib, also known as ARRY-520, is a potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[1][2] Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, resulting in mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in rapidly dividing cancer cells.[3][4] This targeted mechanism of action makes Filanesib a promising therapeutic agent for various malignancies. Filanesib has demonstrated significant anti-tumor activity in preclinical xenograft models of both hematological and solid tumors.[3] The trifluoroacetate (TFA) salt of Filanesib is a common form used in preclinical research.
These application notes provide a detailed protocol for the use of Filanesib TFA in a xenograft model, including information on its mechanism of action, preparation, administration, and expected outcomes.
Mechanism of Action Signaling Pathway
Filanesib exerts its anti-cancer effects by specifically targeting KIF11 (KSP). This inhibition disrupts the formation of the bipolar mitotic spindle, a crucial structure for proper chromosome segregation during cell division. The result is cell cycle arrest in the G2/M phase and the induction of apoptosis. The signaling pathway affected by Filanesib is central to cell proliferation.
Caption: Filanesib inhibits KIF11, leading to mitotic arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Filanesib in various xenograft models.
Table 1: Efficacy of Single-Agent Filanesib in Hematological Malignancy Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose and Schedule | Route | Tumor Growth Inhibition (TGI) / Response | Reference |
| RPMI-8226 | Multiple Myeloma | SCID-beige | 20 mg/kg, q4dx3 | i.p. | 100% Complete Response | |
| MV4-11 | Acute Myeloid Leukemia (AML) | SCID-beige | 20 mg/kg, q4dx3 | i.p. | 100% Complete Response | [5] |
| HL-60 | Acute Myeloid Leukemia (AML) | SCID-beige | 20 mg/kg, q4dx3 | i.p. | 100% Complete Response | [5] |
Table 2: Efficacy of Single-Agent Filanesib in Solid Tumor Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose and Schedule | Route | Tumor Growth Inhibition (TGI) / Response | Reference |
| HT-29 | Colon Cancer | Nude | 25 mg/kg, q4dx3 | i.p. | Partial Response | |
| UISO-BCA-1 | Breast Cancer | Nude | 30 mg/kg, q4dx3 | i.p. | Partial Response (in paclitaxel-resistant model) | |
| PC-3 | Prostate Cancer | Nude | 30 mg/kg, q4dx3 | i.p. | Partial Response (superior to docetaxel) | |
| EOC xenograft | Ovarian Cancer | Nude | 20-30 mg/kg, q4dx3 | i.p. | Dose-dependent decrease in tumor kinetics | [4][6] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study using this compound.
1. Materials
-
This compound powder
-
Vehicle for formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)[7]
-
Sterile saline (0.9% NaCl)
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Formalin or other fixatives for histology
2. Experimental Workflow
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (ARRY-520 TFA) | KSP 抑制剂 | MCE [medchemexpress.cn]
- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
Application Notes and Protocols for Immunofluorescence Staining of Monopolar Spindles Induced by Filanesib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520) is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[3][4] By crosslinking and sliding antiparallel microtubules, KSP facilitates the separation of centrosomes, a critical step for successful mitosis.[3][4] Inhibition of KSP by Filanesib prevents centrosome separation, leading to the formation of characteristic monopolar spindles, mitotic arrest at the G2/M phase, and subsequent apoptosis in actively dividing cells.[1][2][5] This mechanism makes Filanesib a compelling therapeutic agent in oncology, particularly for hematological malignancies like multiple myeloma.[6][7]
These application notes provide a detailed protocol for inducing and visualizing monopolar spindles in cultured cells using Filanesib, followed by immunofluorescence staining of key spindle components.
Data Presentation
The following tables summarize the quantitative effects of Filanesib on cell lines as reported in the literature.
Table 1: Anti-proliferative Activity of Filanesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HeLa | Cervical Cancer | 0.4 - 14.4 |
| HL-60 | Acute Myeloid Leukemia | 11.3 |
| Jurkat | T-cell Leukemia | Data not specified |
| OCI-AML3 | Acute Myeloid Leukemia | Data not specified |
| U937 | Histiocytic Lymphoma | Data not specified |
| MOLM-13 | Acute Myeloid Leukemia | Data not specified |
| MM.1S | Multiple Myeloma | ~2.5 |
EC50 values represent the concentration of Filanesib required to inhibit cell proliferation by 50% and may vary depending on the assay conditions.[5][8][9]
Table 2: Induction of Monopolar Spindles by Filanesib
| Cell Line | Filanesib Concentration | Incubation Time | Percentage of Mitotic Cells with Monopolar Spindles |
| MM.1S | Not specified, but effective | 24 hours | Nearly 100% |
| HeLa | 0.01 - 0.1 nM | 36 - 44 hours | Dose-dependent increase |
The formation of monopolar spindles is a direct pharmacodynamic marker of Filanesib activity.[6][9][10]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MM.1S)
-
Filanesib (ARRY-520): Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements
-
Glass Coverslips: Sterile, #1.5 thickness
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibodies (see Table 3 for examples)
-
Fluorophore-conjugated Secondary Antibodies (see Table 3 for examples)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
Table 3: Recommended Antibodies for Immunofluorescence
| Target Protein | Antibody Type | Example Dilution | Purpose |
| α-tubulin | Mouse Monoclonal | 1:1000 - 1:4000 | Visualize microtubules of the spindle |
| γ-tubulin | Rabbit Polyclonal | 1:500 - 1:1500 | Mark the centrosome/spindle pole |
| Pericentrin | Rabbit or Mouse | 1:500 - 1:1000 | Mark the pericentriolar material of the centrosome |
| Alexa Fluor 488 Goat anti-Mouse IgG | Secondary | 1:500 - 1:1000 | Detect mouse primary antibodies |
| Alexa Fluor 568 Goat anti-Rabbit IgG | Secondary | 1:500 - 1:1000 | Detect rabbit primary antibodies |
Optimal antibody concentrations should be determined empirically.[11][12][13]
Protocol for Induction of Monopolar Spindles
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Incubate the cells in complete culture medium under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for adherence.
-
Filanesib Treatment: Treat the cells with the desired concentration of Filanesib (e.g., 1-10 nM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a period sufficient to induce mitotic arrest and monopolar spindle formation (e.g., 24-48 hours).
Protocol for Immunofluorescence Staining
-
Washing: Aspirate the culture medium and gently wash the cells three times with PBS for 5 minutes each at room temperature.[14]
-
Fixation:
-
For PFA fixation: Incubate the cells in 4% PFA in PBS for 10 minutes at room temperature.[14]
-
For Methanol fixation: Incubate the cells in ice-cold 100% methanol for 5-10 minutes at -20°C.
-
-
Washing: Aspirate the fixative and gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Incubate the cells in permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[14]
-
Washing: Gently wash the cells three times with PBS.
-
Blocking: Incubate the cells in blocking buffer for at least 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[14]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in blocking buffer. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Protect from light from this step onwards. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.[14]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature to stain the nuclei.[14]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully invert the coverslip onto a drop of anti-fade mounting medium on a glass microscope slide.
-
Sealing: Seal the edges of the coverslip with nail polish to prevent drying. Allow the mounting medium to cure.
Imaging and Quantitative Analysis
-
Microscopy: Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores.
-
Image Acquisition: Capture images of control and Filanesib-treated cells. For each field, acquire images in the channels for DAPI (DNA), α-tubulin (spindle), and γ-tubulin/pericentrin (centrosomes).
-
Analysis:
-
Identify mitotic cells based on condensed chromatin (DAPI staining).
-
In the control group, identify cells with normal bipolar spindles (two distinct γ-tubulin/pericentrin foci at opposite poles of a fusiform α-tubulin structure).
-
In the Filanesib-treated group, identify cells with monopolar spindles (a single γ-tubulin/pericentrin focus from which microtubules radiate outwards, often with chromosomes arranged in a rosette).
-
Quantification: For each condition, count the number of mitotic cells and the number of those cells exhibiting a monopolar spindle phenotype. Express the result as a percentage of mitotic cells with monopolar spindles.
-
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Increase the blocking time or try a different blocking agent.
-
Titrate primary and secondary antibody concentrations.
-
-
Weak Signal:
-
Increase the primary antibody concentration or incubation time.
-
Use a brighter fluorophore on the secondary antibody.
-
Ensure the fixative is fresh and of high quality.
-
-
No Monopolar Spindles Observed:
-
Verify the activity of the Filanesib compound.
-
Increase the concentration or incubation time of Filanesib.
-
Ensure the cell line is sensitive to KSP inhibition.
-
These detailed application notes and protocols provide a robust framework for researchers to effectively study the cellular effects of Filanesib and other KSP inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-gamma Tubulin antibody - Centrosome Marker (ab11321) | Abcam [abcam.com]
- 13. Anti-gamma Tubulin antibody [EPR16793] - Centrosome Marker (ab179503) | Abcam [abcam.com]
- 14. ICC/IF Protocol | Antibodies.com [antibodies.com]
Application Notes: Detecting Apoptosis Induced by Filanesib TFA using Flow Cytometry
Introduction
Filanesib (ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, has emerged as a promising anti-cancer agent.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step for proper chromosome segregation during cell division.[3][4] By inhibiting KSP, Filanesib disrupts the mitotic process, leading to a mitotic arrest where cells are unable to complete division. This prolonged arrest ultimately triggers programmed cell death, or apoptosis.[5][6] These application notes provide a detailed protocol for the detection and quantification of Filanesib TFA-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a standard method for detecting apoptosis by flow cytometry.[7][8] The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[10] PI can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[8][10] By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common in this type of assay)
Signaling Pathway of Filanesib-Induced Apoptosis
Filanesib's primary mechanism of action is the inhibition of the KIF11 motor protein.[3] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.[11][12] Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This can involve the activation of the pro-apoptotic protein BAX and the downregulation of anti-apoptotic proteins like MCL-1.[1][12] Activated BAX translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in the execution of apoptosis.[13]
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The oral KIF11 inhibitor 4SC‐205 exhibits antitumor activity and potentiates standard and targeted therapies in primary and metastatic neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of KIF11 and BCL2L1 induces apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing a Filanesib TFA-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical process for proper chromosome segregation during cell division.[3][4] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cancer cells.[3][5][6] This targeted mechanism of action makes Filanesib a promising therapeutic agent in oncology, particularly in hematological malignancies like multiple myeloma.[5] However, the development of drug resistance remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to Filanesib is crucial for optimizing its clinical use and developing strategies to overcome resistance.
These application notes provide a detailed protocol for establishing a Filanesib trifluoroacetate (TFA)-resistant cancer cell line in vitro. The development of such cell lines provides an invaluable tool for studying the molecular mechanisms of resistance, identifying potential biomarkers, and screening for novel therapeutic strategies to circumvent resistance.
Data Presentation
Table 1: Filanesib Potency in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| Human KSP | (Enzymatic Assay) | IC50 | 6 |
| HCT-15 | Colorectal Carcinoma | EC50 | 3.7 |
| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | EC50 | 14 |
| K562/ADR | Adriamycin-Resistant Chronic Myelogenous Leukemia | EC50 | 4.2 |
| Type II EOC | Epithelial Ovarian Cancer | GI50 (48h) | 1.5 |
| OCI-AML3 | Acute Myeloid Leukemia | (Effective Concentration for G2/M block) | 1 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.[1]
Table 2: Example Dose Escalation Protocol for Generating Filanesib Resistance
| Step | Filanesib TFA Concentration (nM) | Treatment Duration | Key Objectives |
| 1 | IC20 of Parental Line | 2-4 weeks | Initial adaptation and selection of tolerant cells. |
| 2 | 1.5x - 2.0x Previous Concentration | 2-4 weeks | Gradual increase in drug pressure. |
| 3 | 1.5x - 2.0x Previous Concentration | 2-4 weeks | Continued selection and expansion of resistant clones. |
| 4 | ... (Continue escalation) | Until desired resistance is achieved | Achieve a stable resistant phenotype. |
| 5 | Maintain at Highest Tolerated Dose | Ongoing | Maintenance of the resistant cell line. |
Experimental Protocols
Protocol 1: Determination of Filanesib IC50 in the Parental Cell Line
This protocol is essential to determine the starting concentration for generating the resistant cell line.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ARRY-520 TFA)
-
DMSO (for drug dilution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Drug Treatment: Replace the culture medium in the 96-well plate with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise method for developing a resistant cell line through continuous exposure to escalating drug concentrations.[7][8]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation of Treatment: Start by culturing the parental cells in their complete medium containing this compound at a concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth) determined in Protocol 1.
-
Cell Monitoring and Maintenance: Initially, a significant amount of cell death is expected. Monitor the cells closely. Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.[7]
-
Iterative Selection: Repeat the process of monitoring, maintaining, and escalating the drug concentration. The duration at each concentration may vary from weeks to months, depending on the cell line's ability to adapt.
-
Cryopreservation: At each successful adaptation to a new drug concentration, it is crucial to cryopreserve a stock of the cells. This provides a backup at various stages of resistance development.
-
Establishment of a Stable Resistant Line: Continue the dose escalation until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line). The resistant cell line should then be maintained in a culture medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 3: Confirmation of Filanesib Resistance
Materials:
-
Parental cell line
-
Established Filanesib-resistant cell line
-
Materials from Protocol 1
Procedure:
-
Simultaneous IC50 Determination: Perform a cell viability assay as described in Protocol 1, simultaneously for both the parental and the resistant cell lines.
-
Data Analysis and Resistance Index (RI) Calculation: Determine the IC50 values for both cell lines from their respective dose-response curves. Calculate the Resistance Index (RI) using the following formula:
RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
A significantly higher RI value (typically >10) confirms the establishment of a resistant cell line.
-
Functional Assays (Optional): To further characterize the resistant phenotype, consider performing assays such as:
-
Clonogenic Assay: To assess the long-term proliferative capacity in the presence of the drug.
-
Apoptosis Assay (e.g., Annexin V/PI staining): To confirm a decreased apoptotic response to Filanesib treatment in the resistant line.
-
Cell Cycle Analysis: To investigate alterations in the cell cycle arrest profile induced by Filanesib.[9]
-
Mechanism of Resistance to KSP Inhibitors
The development of resistance to KSP inhibitors like Filanesib can occur through various mechanisms. One potential mechanism involves the upregulation of other kinesin motor proteins, such as KIF15, which can compensate for the loss of KSP function and enable bipolar spindle formation. Additionally, mutations in the KSP protein itself, particularly in the drug-binding pocket, can reduce the binding affinity of Filanesib, thereby rendering it less effective.[4] Other potential mechanisms could involve alterations in drug efflux pumps or the activation of pro-survival signaling pathways that counteract the apoptotic signals induced by mitotic arrest.
Visualizations
Caption: Filanesib's mechanism of action leading to mitotic arrest and downstream cellular responses.
Caption: Workflow for establishing and confirming a Filanesib-resistant cell line.
References
- 1. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to Filanesib TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11), represents a targeted therapeutic approach in oncology.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[2] Filanesib's inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] This mechanism provides a clear rationale for its use as an anti-cancer agent, particularly in hematological malignancies like multiple myeloma.[2][3] In vivo imaging techniques are crucial for the preclinical evaluation of Filanesib's efficacy, allowing for non-invasive, longitudinal monitoring of tumor growth, mitotic arrest, and apoptosis. This document provides detailed application notes and protocols for imaging tumor-bearing animal models treated with Filanesib TFA.
Mechanism of Action of Filanesib
Filanesib allosterically binds to the KSP motor protein. This binding event prevents the protein from separating the centrosomes during the early stages of mitosis. The result is the formation of a "monopolar spindle," a cellular structure incapable of properly aligning and segregating chromosomes. This aberrant spindle formation triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]
Caption: Mechanism of action of Filanesib.
Quantitative Data Presentation
The following tables summarize preclinical data on the efficacy of Filanesib in xenograft models.
Table 1: Antitumor Activity of Single-Agent Filanesib in Subcutaneous Xenograft Models
| Tumor Model | Dosing Schedule (mg/kg, i.p.) | Tumor Growth Inhibition (%) | Response Rate |
| HT-29 (Colon) | 30, q4dx3 | 85 | 4/10 PR |
| RPMI8226 (Myeloma) | 30, q4dx3 | 95 | 8/10 CR |
| HCT-116 (Colon) | 30, q4dx3 | 70 | 1/10 PR |
| A2780 (Ovarian) | 30, q4dx3 | 80 | 3/10 PR |
| MDA-MB-231 (Breast) | 30, q4dx3 | 65 | 0/10 |
| PC-3 (Prostate) | 30, q4dx3 | 75 | 2/10 PR |
Data adapted from preclinical studies. Tumor growth inhibition and response rates were determined by physical tumor measurements. PR: Partial Response, CR: Complete Response
Table 2: In Vivo Efficacy of Filanesib in Combination Therapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule (mg/kg, IP) | Outcome |
| Filanesib | 12.5, D1, 2 | Moderate tumor growth inhibition |
| Pomalidomide | 10, QD | Modest tumor growth inhibition |
| Filanesib + Pomalidomide | 12.5 (D1, 2) + 10 (QD) | Significant tumor growth inhibition, including complete responses |
This combination regimen was reported to be well-tolerated with no significant enhancement of body weight loss.[4]
Experimental Protocols
Protocol 1: Monitoring Tumor Growth with Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.
Materials:
-
Tumor cells stably expressing firefly luciferase (e.g., MM.1S-luc)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 MM.1S-luc cells in 100 µL of PBS into the flank of each mouse.
-
Monitor tumor growth by caliper measurement until tumors reach an average volume of 100-150 mm³.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (e.g., 20-30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., every 4 days for 3 cycles).
-
-
Bioluminescence Imaging:
-
Image mice at baseline (day 0) before the first treatment and at regular intervals (e.g., twice weekly) throughout the study.
-
Anesthetize mice with isoflurane.
-
Administer D-luciferin (150 mg/kg, i.p.).
-
Wait for 10-15 minutes for substrate distribution.
-
Place mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area for each mouse.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot the average photon flux for each group over time to visualize tumor growth kinetics.
-
Compare the tumor growth curves between the Filanesib-treated and vehicle control groups.
-
Caption: Experimental workflow for BLI.
Protocol 2: Assessing Apoptosis with Fluorescent Imaging
This protocol details a method to visualize and quantify apoptosis in tumors in response to this compound using a fluorescently labeled Annexin V probe.
Materials:
-
Tumor-bearing mice treated with this compound as described in Protocol 1.
-
Fluorescently labeled Annexin V (e.g., Annexin V-VivoTag® 750).
-
In vivo fluorescence imaging system.
-
Anesthesia system (isoflurane).
Procedure:
-
Treatment:
-
Administer a single dose of this compound (e.g., 30 mg/kg, i.p.) to tumor-bearing mice.
-
-
Probe Administration:
-
At a predetermined time point post-treatment (e.g., 24, 48, or 72 hours), administer the fluorescent Annexin V probe via intravenous (i.v.) injection according to the manufacturer's instructions.
-
-
Fluorescence Imaging:
-
At the optimal time for probe accumulation (typically 2-6 hours post-injection), anesthetize the mice.
-
Place mice in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Define an ROI around the tumor and a contralateral non-tumor area.
-
Quantify the fluorescence intensity in both ROIs.
-
Calculate the tumor-to-background ratio to assess the specific accumulation of the apoptosis probe in the tumor.
-
Compare the fluorescence signal in Filanesib-treated mice to that in vehicle-treated controls.
-
Protocol 3: Visualizing Mitotic Arrest
This protocol provides a conceptual framework for imaging mitotic arrest in tumors following Filanesib treatment, potentially using a cyclin B1-luciferase reporter system.
Materials:
-
Tumor cells stably expressing a cyclin B1-luciferase fusion protein.
-
Immunocompromised mice.
-
This compound.
-
D-luciferin.
-
In vivo imaging system.
Procedure:
-
Xenograft Model:
-
Establish xenograft tumors using the cyclin B1-luciferase expressing cells.
-
-
Treatment and Imaging:
-
Administer a single dose of this compound.
-
Perform bioluminescence imaging at multiple time points post-treatment (e.g., 0, 8, 16, 24, and 48 hours).
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the tumors at each time point.
-
An increase in the bioluminescent signal is indicative of the accumulation of the cyclin B1-luciferase protein, which is a hallmark of M-phase arrest.
-
Plot the signal intensity over time to visualize the kinetics of mitotic arrest induction and resolution.
-
Caption: Logical relationship of Filanesib treatment and imaging readouts.
In vivo imaging provides a powerful suite of tools for the preclinical evaluation of this compound. Bioluminescence imaging offers a straightforward and quantitative method for assessing the impact on overall tumor burden. Fluorescent probes targeting markers of apoptosis, such as Annexin V, allow for the direct visualization of Filanesib-induced cell death. Furthermore, specialized reporter systems can be employed to specifically monitor the induction of mitotic arrest, the primary mechanism of action of Filanesib. The integration of these imaging modalities provides a comprehensive understanding of the pharmacodynamic effects of Filanesib in a living organism, facilitating the development of this promising anti-cancer therapeutic.
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Combining Filanesib TFA with Bortezomib In Vitro
Abstract
These application notes provide a comprehensive guide for researchers investigating the in vitro combination of Filanesib TFA, a kinesin spindle protein (KSP) inhibitor, and Bortezomib, a proteasome inhibitor. Preclinical data suggests a synergistic cytotoxic effect in cancer cell lines, particularly in multiple myeloma.[1] This document outlines the mechanisms of action, the rationale for the combination, detailed protocols for key validation experiments, and methods for data analysis and presentation.
Introduction
Filanesib (ARRY-520) is a highly selective, first-in-class inhibitor of kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for establishing a bipolar spindle during the early stages of mitosis.[2] Its inhibition leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptosis, particularly in rapidly dividing cancer cells.[3][4] Bortezomib (Velcade®) is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, a critical pathway for the degradation of intracellular proteins. This disruption leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cell death.
The combination of these two agents targets distinct but complementary cellular processes. The rationale for combining Filanesib and Bortezomib is based on a hypothesized synergistic interaction; Filanesib-induced mitotic arrest may sensitize cancer cells to the cytotoxic effects of proteasome inhibition. Preclinical models have demonstrated that this combination results in synergistic apoptotic activity, even in cell lines resistant to Bortezomib.[1][5] A key mechanism may involve the anti-apoptotic protein MCL-1; KSP inhibition can lead to its depletion during mitotic arrest, while proteasome inhibition can also affect its stability, creating a dual assault on this critical survival protein.[1][6][7]
Mechanism of Action and Synergy
Filanesib: KSP Inhibition and Mitotic Arrest
Filanesib allosterically binds to KSP, inhibiting its ATPase activity. This prevents KSP from sliding microtubules apart, which is necessary for centrosome separation. The result is the formation of a "mono-astral" spindle, where all chromosomes are organized around a single spindle pole. This aberrant structure activates the spindle assembly checkpoint (SAC), leading to a prolonged cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[4]
Bortezomib: Proteasome Inhibition
Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. This prevents the degradation of numerous proteins, including cell cycle regulators (e.g., cyclins, p21, p27) and pro-apoptotic proteins. A critical effect is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. By preventing IκB degradation, Bortezomib blocks NF-κB signaling, which is often constitutively active in cancer cells and promotes survival. The accumulation of misfolded and pro-apoptotic proteins also induces endoplasmic reticulum (ER) stress, further contributing to cell death.
Proposed Synergistic Mechanism
The combination of Filanesib and Bortezomib creates a scenario of synthetic lethality. Filanesib-induced mitotic arrest depletes the short-lived anti-apoptotic protein MCL-1, which is essential for the survival of multiple myeloma cells.[6][7] Concurrently, Bortezomib prevents the degradation of pro-apoptotic proteins like BAX and further disrupts cellular homeostasis. The efficacy of the combination may be mediated by an increase in an MCL-1 fragment that promotes apoptosis.[1] This dual mechanism lowers the threshold for apoptosis induction, leading to synergistic cell killing.
Data Presentation
Quantitative data from in vitro experiments should be organized for clear interpretation. The following tables provide examples based on published findings for Filanesib and Bortezomib, though values will be cell-line and experiment-specific.
Table 1: Single-Agent Cytotoxicity (IC50) in Multiple Myeloma Cell Lines (48h treatment) (Note: These are representative values from literature; researchers should determine IC50 values empirically for their specific cell lines and assay conditions.)
| Cell Line | Filanesib IC50 (nM) | Bortezomib IC50 (nM) |
| MM.1S | ~2-5 | ~3-7 |
| RPMI-8226 | ~5-10 | ~5-10 |
| U266 | ~3-8 | ~4-9 |
Table 2: Synergy Analysis using Combination Index (CI) The combination of Filanesib and Bortezomib demonstrates synergistic activity in preclinical models.[1] Synergy is typically quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy.
| Fraction Affected (Fa) | Filanesib (nM) | Bortezomib (nM) | Combination Index (CI) | Interpretation |
| 0.25 (25% inhibition) | 1.0 | 1.5 | 0.85 | Synergy |
| 0.50 (50% inhibition) | 2.5 | 3.0 | 0.60 | Synergy |
| 0.75 (75% inhibition) | 5.0 | 6.0 | 0.45 | Strong Synergy |
| 0.90 (90% inhibition) | 10.0 | 12.0 | 0.30 | Strong Synergy |
Table 3: Induction of Apoptosis (Annexin V Assay, 48h) (Illustrative data showing expected trends)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control (Vehicle) | 5% |
| Filanesib (IC50) | 35% |
| Bortezomib (IC50) | 30% |
| Filanesib + Bortezomib | 75% |
Table 4: Cell Cycle Analysis (% of Cells in G2/M Phase, 24h) (Illustrative data showing expected trends)
| Treatment | % Cells in G2/M Phase |
| Control (Vehicle) | 15% |
| Filanesib (IC50) | 60% |
| Bortezomib (IC50) | 40% |
| Filanesib + Bortezomib | 80% |
Experimental Protocols
A general workflow for testing the drug combination is outlined below.
Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and Bortezomib in culture medium. For combination studies, prepare solutions with a constant ratio of the two drugs based on their individual IC50 values (e.g., 1:1 ratio of their IC50s).
-
Treatment: Add 100 µL of the drug solutions (single agents, combination, or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours until a purple precipitate is visible.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression. Analyze synergy using software like CalcuSyn or CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with single agents, the combination, or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells (including suspension and any lightly adherent cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24 hours.
-
Cell Harvesting: Collect and wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 5 µL of Propidium Iodide stock solution (1 mg/mL).
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: After treatment (e.g., 24 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, BAX, Cleaved PARP, Cyclin B1, Phospho-Histone H3) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[2][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ.
Conclusion
The in vitro combination of this compound and Bortezomib represents a rational therapeutic strategy that targets two fundamental and distinct cancer cell processes: mitosis and protein degradation. The protocols and application notes provided here offer a framework for researchers to explore and validate the synergistic potential of this combination. The expected outcomes are enhanced G2/M arrest and a synergistic induction of apoptosis, likely mediated through dual effects on key survival proteins like MCL-1. These in vitro studies are crucial for elucidating the molecular basis of the synergy and providing a strong rationale for further preclinical and clinical development.
References
- 1. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Dose-Escalation Study of Filanesib Plus Bortezomib and Dexamethasone in Patients With Recurrent/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Filanesib Used With Carfilzomib and/or Bortezomib & Dex in Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Myeloma Effects of Filanesib TFA and Pomalidomide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup to investigate the synergistic anti-cancer effects of Filanesib TFA (a Kinesin Spindle Protein inhibitor) and Pomalidomide (an immunomodulatory agent) in the context of multiple myeloma. The provided protocols and data are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Filanesib (ARRY-520) is a potent inhibitor of the Kinesin Spindle Protein (KSP), which is essential for the proper separation of spindle poles during mitosis.[1][2] Its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[1][2] Pomalidomide, an immunomodulatory drug (IMiD), exerts its anti-myeloma effects through various mechanisms, including direct apoptosis induction, inhibition of angiogenesis, and modulation of the tumor microenvironment. The combination of these two agents has demonstrated significant synergy in preclinical models of multiple myeloma, providing a strong rationale for further investigation and clinical development.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of Filanesib and Pomalidomide, often in combination with Dexamethasone (referred to as F+P or PDF).
Table 1: In Vitro Synergy Analysis in Multiple Myeloma Cell Lines
| Cell Line | Drug Combination | Combination Index (CI)* | Reference |
| MM.1S | Filanesib + Pomalidomide + Dexamethasone | 0.063 (most synergistic) | [1] |
| MM1S | Filanesib + Pomalidomide + Dexamethasone | 0.4 - 0.7 | [3] |
| OPM2 | Filanesib + Pomalidomide + Dexamethasone | 0.4 - 0.7 | [3] |
| RPMI8226 | Filanesib + Pomalidomide + Dexamethasone | 0.4 - 0.7 | [3] |
*CI < 1 indicates synergism.
Table 2: Induction of Apoptosis in MM.1S Cells (48h treatment)
| Treatment | % of Apoptotic Cells (Annexin-V+) | Reference |
| Control | 5% | [1][3] |
| Pomalidomide + Dexamethasone (PD) | 23% | [1][3] |
| Filanesib (F) | 56-58% | [1][3] |
| Filanesib + Pomalidomide + Dexamethasone (PDF) | 70-88% | [1][3] |
Table 3: Cell Cycle Analysis in MM.1S Cells (48h treatment)
| Treatment | % of Cells in G2/M Phase | Reference |
| Control | 36% | [1][4] |
| Filanesib (F) | 49% | [1][4] |
| Filanesib + Pomalidomide + Dexamethasone (PDF) | 44% | [1][4] |
Table 4: Monopolar Spindle Formation in MM.1S Cells (24h treatment)
| Treatment | Aberrant Spindles per 100 Cells | Reference |
| Control | 0 | [1][5] |
| Pomalidomide + Dexamethasone (PD) | 0 | [1][5] |
| Filanesib (F) | 8 | [1][5] |
| Filanesib + Pomalidomide + Dexamethasone (PDF) | 19 | [1][5] |
Table 5: In Vivo Efficacy in a Subcutaneous Plasmacytoma Mouse Model
| Treatment | Outcome | Reference |
| Filanesib + Pomalidomide + Dexamethasone (FPD) | Significant reduction in tumor growth and statistically significant improvement in survival in both small (70 mm³) and large (2000 mm³) tumors. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and Pomalidomide.
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the cytotoxic effects of individual drugs and their combination and to quantify the synergy.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, OPM2, RPMI8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Pomalidomide (stock solution in DMSO)
-
Dexamethasone (stock solution in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, Pomalidomide, and Dexamethasone at constant ratios.
-
Add 100 µL of the drug solutions (or vehicle control) to the respective wells.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the Combination Index (CI) using software like CalcuSyn or CompuSyn, where CI < 1, = 1, and > 1 indicate synergy, additivity, and antagonism, respectively.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and control multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound and Pomalidomide as described in Protocol 1.
-
Harvest cells (including supernatant to collect non-adherent apoptotic cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Draq5 or Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control multiple myeloma cells
-
Cold 70% ethanol
-
PBS
-
Draq5 or Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as described previously.
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in Draq5 or PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Immunofluorescence for Monopolar Spindle Visualization
Objective: To visualize and quantify the formation of monopolar spindles, a hallmark of KSP inhibition.
Materials:
-
Treated and control multiple myeloma cells
-
Poly-L-lysine coated coverslips
-
Cold methanol
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on poly-L-lysine coated coverslips and allow them to attach.
-
Treat cells with the drugs for 24 hours.
-
Fix the cells with cold methanol for 10 minutes at -20°C.
-
Wash with PBS.
-
Permeabilize and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope. Monopolar spindles will appear as a radial array of microtubules emanating from a single point with condensed chromosomes nearby.
Visualizations
Signaling Pathways and Mechanisms
Caption: Synergistic mechanism of Filanesib and Pomalidomide in multiple myeloma.
Experimental Workflow
Caption: Workflow for evaluating the synergy of Filanesib and Pomalidomide.
Logical Relationship of Synergistic Outcomes
Caption: Logical flow of events leading to synergistic cell death.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Filanesib TFA Efficacy in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures in preclinical drug screening. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic efficacy.
Filanesib (ARRY-520), a trifluoroacetate (TFA) salt, is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the formation of the bipolar mitotic spindle in proliferating cells. Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing mitotic arrest at the G2/M phase of the cell cycle, which subsequently triggers apoptosis and cell death in cancer cells. This targeted mechanism of action makes Filanesib a promising candidate for cancer therapy, and evaluating its efficacy in 3D models is critical for predicting its clinical potential.
These application notes provide a framework for assessing the efficacy of Filanesib TFA in 3D tumor spheroid models, including detailed protocols for spheroid culture, drug treatment, and key efficacy assays.
Data Presentation: Efficacy of KIF11 Inhibition
Due to the limited availability of published data specifically for this compound in 3D models, the following tables include representative data for Filanesib in 2D cell culture to illustrate its mechanism of action. Additionally, data for other KIF11 inhibitors in 3D models is provided as a comparative reference for the expected outcomes in a 3D context.
Table 1: Cell Viability (IC50) of KIF11 Inhibitors
| Compound | Cell Line | Culture Model | IC50 | Reference |
| Filanesib (ARRY-520) | Multiple Myeloma (MM.1S) | 2D Monolayer | Not explicitly stated, but effective at nM concentrations | [1] |
| KIF11 Inhibitor (SB-743921) | Triple-Negative Breast Cancer (TP53 mutant) | 2D Monolayer | Preferential killing of mutant cells observed | [2] |
| Cisplatin (Chemotherapy Control) | Mesothelioma (MSTO, H28, H226) | 2D vs. 3D Spheroid | Significantly higher IC50 in 3D spheroids | [3] |
| Doxorubicin (Chemotherapy Control) | Various Cancer Cell Lines | 2D vs. 3D Spheroid | Higher IC50 values in 3D spheroids | [4] |
Table 2: Induction of Apoptosis by Filanesib (2D Model)
| Treatment | Cell Line | Culture Model | Apoptosis Percentage | Reference |
| Control | Multiple Myeloma (MM.1S) | 2D Monolayer | 5% | [1] |
| Filanesib | Multiple Myeloma (MM.1S) | 2D Monolayer | 56% | [1] |
| Filanesib + Pomalidomide/Dexamethasone | Multiple Myeloma (MM.1S) | 2D Monolayer | 70% | [1] |
Table 3: Cell Cycle Analysis of Filanesib Treatment (2D Model)
| Treatment | Cell Line | Culture Model | Percentage of Cells in G2/M Phase | Reference |
| Control | Multiple Myeloma (MM.1S) | 2D Monolayer | ~36% (in S and G2/M) | [1] |
| Filanesib | Multiple Myeloma (MM.1S) | 2D Monolayer | 49% (in S and G2/M) | [1] |
| Filanesib + Pomalidomide/Dexamethasone | Multiple Myeloma (MM.1S) | 2D Monolayer | 44% (in G2/M) | [1] |
Note: The data presented for Filanesib is from 2D culture experiments and is intended to demonstrate the expected biological effects. Efficacy in 3D models may vary, and researchers should generate their own data using the provided protocols.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.
Caption: Mechanism of action of Filanesib via KSP/KIF11 inhibition.
Caption: Advantages of 3D spheroid culture over 2D monolayer for drug screening.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Count the cells using a hemocytometer and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 10,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation. Spheroid size and compactness should be monitored daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well ULA plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
After 48-72 hours of spheroid formation, carefully remove 50 µL of the conditioned medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Treated spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plate suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.
-
Equilibrate the 96-well plate containing the treated spheroids to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker and mix at a low speed for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Treated spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plate
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Equilibrate the plate with treated spheroids to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.
-
Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol requires dissociation of spheroids into a single-cell suspension for flow cytometry analysis.
Materials:
-
Treated spheroids
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Carefully aspirate the medium from the wells containing the treated spheroids.
-
Wash the spheroids once with PBS.
-
Add 50-100 µL of Trypsin-EDTA to each well and incubate at 37°C for 5-10 minutes, with occasional gentle pipetting to dissociate the spheroids into single cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 800 µL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 200-500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. 380 The kinesin-like protein Kif11 is essential for the survival of TP53 mutant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 3-Dimensional mesothelioma spheroids provide closer to natural pathophysiological tumor microenvironment for drug response studies [frontiersin.org]
- 4. dovepress.com [dovepress.com]
Application Notes: Measuring the Impact of Filanesib TFA on Cell Viability using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filanesib (ARRY-520), a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, has emerged as a promising therapeutic agent in oncology research, particularly for hematological malignancies.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[3][4] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptotic cell death in rapidly dividing cancer cells.[5][6] This application note provides a detailed protocol for assessing the cytotoxic effects of Filanesib TFA on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for quantifying cell viability.
The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[7][8]
Mechanism of Action of Filanesib
Filanesib allosterically binds to a pocket in the motor domain of KSP, which is formed by helices α2 and α3 and Loop 5.[9] This binding prevents the release of ADP from the KSP-ADP complex without interfering with ATP binding, ultimately inhibiting the motor protein's ability to move along microtubules.[9] This disruption of KSP function prevents the proper separation of centrosomes during mitosis, leading to the formation of a monopolar spindle.[3][10] The cell cycle is arrested at the G2/M phase, and prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[4][11] This apoptotic cascade involves the degradation of the anti-apoptotic protein Mcl-1 and the activation of the pro-apoptotic protein BAX.[12][13]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Filanesib in various cancer cell lines, as determined by cell viability assays such as the MTT assay.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| HCT-15 | Colon Carcinoma | EC50 | 3.7 |
| NCI/ADR-RES | Multi-drug Resistant | EC50 | 14 |
| K562/ADR | Multi-drug Resistant | EC50 | 4.2 |
| OCI-AML3 | Acute Myeloid Leukemia | - | ~1 (induces G2/M arrest) |
| Meningioma Cells | Anaplastic & Benign | IC50 | < 1 |
Data compiled from multiple sources.[7][14]
Experimental Protocols
Materials
-
This compound (ARRY-520)
-
Cancer cell line of interest (e.g., MM.1S for Multiple Myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the time of the assay.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time may need to be optimized depending on the cell line and experimental goals.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 5. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 8. Kif11 dependent cell cycle progression in radial glial cells is required for proper neurogenesis in the zebrafish neural tube - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Filanesib TFA in Hepatoblastoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to study the efficacy and mechanism of action of Filanesib TFA, a potent Kinesin Spindle Protein (KIF11) inhibitor, in the context of hepatoblastoma. The following protocols are based on established methodologies and findings from preclinical studies.
Introduction to Filanesib and its Role in Hepatoblastoma
Filanesib (formerly ARRY-520) is a highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as KIF11 or Eg5.[1] KSP is a motor protein essential for the formation of the bipolar mitotic spindle in dividing cells.[2] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in rapidly proliferating cancer cells.[2][3] Preclinical studies have demonstrated the potential of Filanesib as a therapeutic agent for hepatoblastoma, a common pediatric liver cancer.[4][5] In vivo studies using patient-derived xenograft (PDX) models of hepatoblastoma have shown that Filanesib can significantly reduce tumor growth, with some models exhibiting complete growth arrest.[4][5]
Animal Models for Hepatoblastoma Research
Patient-derived xenograft (PDX) models are the preferred in vivo platform for studying the efficacy of novel therapeutic agents against hepatoblastoma. These models involve the implantation of fresh tumor tissue from patients into immunodeficient mice, thereby retaining the histological and genetic characteristics of the original tumor.
Recommended Animal Model:
-
Strain: NOD/SCID gamma (NSG) mice or other severely immunodeficient strains.
-
Age: 6-8 weeks.
-
Sex: Female mice are often preferred to avoid fighting and subsequent injuries.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of Filanesib in hepatoblastoma PDX models as reported in key preclinical studies.[6]
| PDX Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Observations | Reference |
| HB-279 | Filanesib | 20 mg/kg, oral, every fourth day | Complete growth arrest | Strong response to treatment. | [6] |
| HB-284 | Filanesib | 20 mg/kg, oral, every fourth day | Significant reduction | - | [6] |
| HB-243 | Filanesib | 20 mg/kg, oral, every fourth day | Significant reduction | - | [6] |
| HB-XXX (Model 4) | Filanesib | 20 mg/kg, oral, every fourth day | Significant reduction | - | [6] |
| HB-295 | Filanesib | 20 mg/kg, oral, every fourth day | No response | - | [6] |
Note: Detailed numerical data for tumor growth inhibition percentages for all models were not publicly available in the referenced literature. The table reflects the reported outcomes.
Experimental Protocols
Protocol 1: Establishment of Hepatoblastoma Patient-Derived Xenografts (PDX)
This protocol describes the subcutaneous implantation of fresh hepatoblastoma tumor tissue into immunodeficient mice.
Materials:
-
Fresh hepatoblastoma tumor tissue obtained from surgery.
-
NOD/SCID gamma (NSG) mice (6-8 weeks old).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthetic (e.g., isoflurane).
-
Analgesics.
Procedure:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Transport the tissue to the laboratory on ice in a sterile collection medium.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the NSG mouse using isoflurane.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for tumor growth and overall health. Tumor growth can be measured using calipers.
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The optimal vehicle should be determined empirically.
-
Sterile syringes and needles.
-
Tumor-bearing mice (from Protocol 1).
Procedure:
-
Preparation of this compound Formulation:
-
Note: The trifluoroacetate (TFA) salt of Filanesib may have different solubility properties than the free base. A small-scale solubility test is recommended.
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number of mice.
-
In a sterile vial, dissolve the this compound in the vehicle solution. Gentle warming and vortexing may be required to achieve complete dissolution.
-
-
Administration:
-
The Nousiainen et al. (2025) study administered Filanesib orally.[6]
-
Accurately weigh each mouse to determine the correct volume of the drug solution to administer.
-
Administer the this compound solution to the mice via oral gavage.
-
The dosing schedule reported in the key study was every fourth day.[6]
-
Monitor the mice for any adverse effects.
-
Protocol 3: Immunohistochemistry for KIF11 in Tumor Tissue
This protocol describes the detection of the Filanesib target, KIF11, in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody: anti-KIF11 antibody.
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat (e.g., in a pressure cooker or water bath).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-KIF11 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Filanesib on the cell cycle distribution of hepatoblastoma cells in vitro.
Materials:
-
Hepatoblastoma cell lines (e.g., HUH6).
-
Filanesib.
-
Cell culture medium and supplements.
-
Trypsin-EDTA.
-
Cold 70% ethanol.
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Seed hepatoblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Filanesib (e.g., 10 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of Filanesib-induced apoptosis in hepatoblastoma cells using flow cytometry.
Materials:
-
Hepatoblastoma cell lines.
-
Filanesib.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed and treat cells with Filanesib as described in Protocol 4.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Mechanism of action of Filanesib in inducing mitotic arrest and apoptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. promega.com [promega.com]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Optimizing Filanesib TFA concentration for cell culture experiments
Frequently Asked Questions (FAQs)
Q1: What is Filanesib and what is its mechanism of action?
Filanesib (also known as ARRY-520) is a highly selective and potent small molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[4][5] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest at the G2/M phase of the cell cycle.[4][6][7] This prolonged arrest ultimately triggers programmed cell death (apoptosis).[1][2]
Q2: What is the significance of the Trifluoroacetate (TFA) salt form?
Filanesib is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion used during the purification process of synthetic molecules.[1][6][7] It is important to be aware that the TFA counterion itself can have biological effects. Studies have shown that TFA can inhibit cell proliferation in some cell types at concentrations as low as 10 nM.[1][6] Therefore, when designing experiments, it is crucial to include a vehicle control that contains an equivalent concentration of TFA to that present in the highest concentration of Filanesib TFA used. For sensitive assays or if unexpected results are observed, converting the TFA salt to a more biologically inert salt, such as hydrochloride or acetate, may be considered.[4][6][7]
Q3: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. However, a general starting point for in vitro experiments is in the low nanomolar to low micromolar range. Effective concentrations for inducing apoptosis and cell cycle arrest have been reported to be between 0.1 nM and 100 nM for many cancer cell lines.[1] It is strongly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control.
Q5: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce:
-
G2/M Phase Cell Cycle Arrest: Due to the inhibition of mitotic spindle formation, cells will accumulate in the G2 and M phases of the cell cycle.[7] This can be quantified using flow cytometry with propidium iodide staining.
-
Apoptosis: Prolonged mitotic arrest leads to programmed cell death.[1] This can be measured using assays such as Annexin V/PI staining followed by flow cytometry.
-
Decreased Cell Viability: As a consequence of apoptosis, overall cell viability will be reduced. This can be assessed using colorimetric assays like the MTT assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | 1. The concentration of this compound exceeds its solubility in the aqueous medium. 2. Interaction with components in the serum or medium. 3. The final DMSO concentration is too low to maintain solubility. | 1. Lower the final concentration of this compound. 2. Prepare fresh dilutions from the DMSO stock immediately before each experiment. 3. Ensure the stock solution is fully dissolved before making dilutions. 4. Consider using a serum-free medium for the duration of the drug treatment if compatibility issues are suspected. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. |
| No observable effect at expected concentrations. | 1. The cell line is resistant to Filanesib. 2. The compound has degraded. 3. Incorrect concentration calculation. 4. The incubation time is too short. | 1. Test a wider range of concentrations, including higher doses. 2. Use a fresh aliquot of the stock solution. 3. Double-check all calculations for dilutions. 4. Increase the incubation time (e.g., 48 or 72 hours). |
| Unexpected cytotoxicity in vehicle control. | 1. The concentration of DMSO is too high. 2. The TFA salt is causing toxicity.[1][6][7] | 1. Ensure the final DMSO concentration is below 0.1% and is the same in all wells. 2. Run a TFA-only control at a concentration equivalent to that in the highest this compound treatment. If toxicity is observed, consider switching to a different salt form of Filanesib. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a method for determining the cytotoxic effects of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Initial Screening
| Cell-Based Assay | Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT) | 0.1 nM - 10 µM | 24 - 72 hours |
| Apoptosis (e.g., Annexin V) | 1 nM - 1 µM | 24 - 48 hours |
| Cell Cycle Analysis | 1 nM - 1 µM | 12 - 36 hours |
Note: These are suggested starting ranges and should be optimized for each cell line and experimental condition.
Visualizations
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filanesib TFA In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with answers to common questions and solutions to challenges that may be encountered during in vivo studies with Filanesib (ARRY-520) TFA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Filanesib?
Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for establishing a bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, Filanesib prevents centrosome separation, leading to the formation of abnormal monopolar spindles.[1][4][5] This action causes cells to arrest in mitosis, which ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[1][2] Because KSP is primarily expressed in dividing cells, Filanesib offers a targeted approach against proliferating tumor cells while having less effect on non-dividing cells.[4][5]
Q2: Why is Filanesib often supplied as a trifluoroacetic acid (TFA) salt?
While the search results do not specify the exact reason for Filanesib's formulation as a TFA salt, compounds in drug discovery are commonly prepared as TFA salts. This is often a result of purification using reversed-phase high-performance liquid chromatography (HPLC), where TFA is a common mobile phase modifier. The TFA salt form can influence the compound's solubility and stability, which are critical parameters for in vivo formulation. The chemical name for Filanesib TFA is ((2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide trifluoroacetate.[6]
Q3: What are the expected on-target effects and toxicities of Filanesib in vivo?
The primary on-target effect of Filanesib is mitotic arrest in proliferating tissues. In preclinical models, this translates to anti-tumor activity.[1][7] However, this mechanism also affects normal, rapidly dividing host cells, leading to predictable toxicities. The most common dose-limiting toxicities observed in both preclinical and clinical studies are related to myelosuppression, particularly neutropenia (a decrease in neutrophils).[6][8][9] Other reported adverse effects include mucosal inflammation (mucositis), rash, and hand-foot syndrome.[9] Unlike microtubule-targeting agents like taxanes, KSP inhibitors such as Filanesib are generally not associated with significant neurotoxicity.[8][10]
Troubleshooting Guide
This section addresses specific problems that may arise during your in vivo experiments with this compound.
Problem 1: Poor Efficacy or Lack of Tumor Response
Q: My xenograft tumors are not responding to Filanesib treatment as expected. What are the potential causes?
A: A lack of efficacy in vivo can stem from multiple factors, ranging from drug formulation to the tumor model itself. A significant challenge with KSP inhibitors is that potent in vitro activity does not always translate to in vivo success.[6][11] Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Suboptimal Efficacy
-
1. Formulation and Stability:
-
Solubility: Ensure the this compound is completely dissolved in the vehicle. Precipitation will lead to inaccurate dosing. See the "Formulation and Administration" section below for recommended vehicles.
-
Stability: Prepare formulations fresh before each administration, as the stability of Filanesib in solution over time may be limited.
-
-
2. Dosing and Schedule:
-
Dose Level: The anti-tumor effect of Filanesib is dose-dependent.[12] Doses below the minimally effective concentration will not yield a response. Refer to the MTD table below; doses in the range of 20-30 mg/kg are often required for efficacy in mouse xenograft models.[7]
-
Dosing Schedule: Preclinical studies have often used an intermittent schedule, such as intraperitoneal (i.p.) injection every 4 days for 3 cycles (q4dx3).[7][12] This schedule is designed to balance efficacy with recovery from toxicity.
-
-
3. Tumor Model Characteristics:
-
Tumor Growth Rate: KSP inhibitors are most effective against rapidly proliferating cells.[3] If your xenograft model has a very slow growth rate, the efficacy of Filanesib may be reduced.[13]
-
Cell Line Sensitivity: While Filanesib has shown broad activity, intrinsic or acquired resistance can occur.[1] It has demonstrated efficacy in taxane-resistant models, but this does not guarantee universal sensitivity.[12]
-
Tumor Take Rate: A low tumor take rate can indicate issues with the cell line's tumorigenicity or the host mouse strain. Co-injection with Matrigel can improve tumor engraftment and growth.[14]
-
Problem 2: Excessive Toxicity and Animal Morbidity
Q: My mice are experiencing severe weight loss (>20%) or other signs of distress after Filanesib administration. What can I do?
A: This indicates that the dose is above the Maximum Tolerated Dose (MTD) for that specific strain and schedule. Body weight loss is a key indicator of toxicity.
-
Dose Reduction: This is the most straightforward solution. Reduce the dose by 20-30% and observe the animals closely.
-
Modify Dosing Schedule: Increase the interval between doses (e.g., from q4d to q5d) to allow for a longer recovery period.
-
Supportive Care: In clinical settings, G-CSF (filgrastim) is used to manage neutropenia.[6] While not standard in preclinical efficacy studies, it is a potential strategy for mitigating dose-limiting hematologic toxicity if required for specific experimental aims.
-
Confirm MTD: The MTD can vary between mouse strains. It is crucial to either use established MTDs or perform a preliminary dose-finding study in the specific strain you are using.
| Preclinical Maximum Tolerated Dose (MTD) Data for Filanesib (ARRY-520) | | :--- | :--- | :--- | | Mouse Strain | Dose (mg/kg) | Schedule | | Nude Mice (female) | 25-30 mg/kg | i.p., q4dx3 | | SCID-beige Mice (female) | 20-27 mg/kg | i.p., q4dx3 | | SCID Mice (HL-60 xenograft) | 27 mg/kg | i.p., days 1, 5, 9 | | SCID Mice (MV4-11 xenograft) | 20 mg/kg | i.p., days 1, 5, 9, 53 | Data synthesized from multiple preclinical studies.[7] MTD is typically defined as the dose causing no more than 20% weight loss and no drug-related mortality.
Problem 3: Formulation and Administration Challenges
Q: I am having difficulty dissolving this compound or my preparation is precipitating.
A: Filanesib is soluble in DMSO.[14] For in vivo use, a co-solvent system is typically required to maintain solubility upon injection into an aqueous physiological environment.
-
Recommended Vehicle: A common formulation approach for similar compounds involves creating a stock solution in 100% DMSO and then diluting it with other vehicles for injection. A final formulation might consist of:
-
5-10% DMSO
-
30-40% PEG400 (Polyethylene glycol 400)
-
5% Tween-80 or Solutol HS 15
-
Diluted to final volume with Saline or PBS
-
-
Preparation Tips:
-
First, dissolve the this compound powder completely in DMSO. Gentle warming or vortexing can assist.
-
In a separate tube, mix the other co-solvents (e.g., PEG400 and Tween-80).
-
Add the co-solvent mixture to the DMSO stock solution and mix thoroughly.
-
Finally, add the saline or PBS dropwise while vortexing to prevent precipitation.
-
Always inspect the final solution for clarity before injection. Prepare this formulation fresh daily.
-
Key Experimental Protocols
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of Filanesib in a subcutaneous mouse xenograft model.
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., HT-29, RPMI8226) under standard conditions.
-
Harvest cells during the exponential growth phase (70-80% confluency).[14]
-
Wash cells twice with sterile, serum-free media or PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10⁸ cells/mL). Keep on ice.
-
-
Tumor Implantation:
-
Use immunocompromised mice (e.g., Nude, SCID), typically 6-8 weeks old.
-
Anesthetize the mouse using an approved protocol.
-
Inject the cell suspension (typically 100-200 µL, containing 5-10 million cells) subcutaneously into the mouse's flank.
-
Withdraw the needle slowly to prevent leakage.
-
-
Monitoring and Staging:
-
Monitor animals daily for health and tumor development.
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation as described in the "Formulation and Administration Challenges" section.
-
Administer the drug via the desired route (e.g., intraperitoneal injection) according to the planned dose and schedule (e.g., 25 mg/kg, q4dx3).
-
The vehicle-only formulation should be administered to the control group.
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals according to ethical guidelines when tumors reach the maximum allowed size (e.g., >1500 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
-
Visualized Pathways and Workflows
Filanesib Mechanism of Action
Standard In Vivo Efficacy Study Workflow
References
- 1. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 2. Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filanesib - Wikipedia [en.wikipedia.org]
- 9. Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinesin spindle protein (KSP) inhibitors in combination with chemotherapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. yeasenbio.com [yeasenbio.com]
Technical Support Center: Managing Filanesib (ARRY-520) TFA-Induced Neutropenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by Filanesib (ARRY-520) trifluoroacetate (TFA) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Filanesib (ARRY-520) and how does it cause neutropenia?
A1: Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[2] By inhibiting KSP, Filanesib causes mitotic arrest in rapidly dividing cells, leading to the formation of characteristic monopolar spindles and subsequent apoptosis (programmed cell death).[3][4] Hematopoietic progenitor cells in the bone marrow are highly proliferative and sensitive to KSP inhibition.[4] This leads to a decrease in the production of neutrophils, resulting in neutropenia, which is the primary dose-limiting toxicity of Filanesib.[5][6] The apoptotic process is mediated through the intrinsic mitochondrial pathway and is linked to the depletion of the anti-apoptotic protein Mcl-1, upon which many hematopoietic cells depend for survival.[6]
Q2: Which animal models are most commonly used to study Filanesib-induced neutropenia?
A2: Mouse and rat models are the most common choices for studying chemotherapy-induced neutropenia (CIN) due to their well-characterized hematopoietic systems and the availability of reagents.[7] While both species are used, it's important to note that there can be differences in their sensitivity to drug-induced toxicity.[8] Mouse models, particularly those using tumor xenografts, have been employed to evaluate the anti-tumor activity of Filanesib, where neutropenia is a monitored side effect.[3][9]
Q3: What are the typical signs of neutropenia in animal models?
A3: The primary sign of neutropenia is a decrease in the absolute neutrophil count (ANC) in peripheral blood, which is determined through a complete blood count (CBC).[10] The lowest point of the neutrophil count is referred to as the nadir.[10] Clinically, severe neutropenia can lead to an increased susceptibility to infections.[10] Researchers should monitor animals for signs of illness, which may include lethargy, ruffled fur, weight loss, and fever. The development of fever in a neutropenic state is termed febrile neutropenia and requires immediate attention.
Q4: How can Filanesib-induced neutropenia be managed in animal models?
A4: The primary strategy for managing Filanesib-induced neutropenia is the administration of granulocyte colony-stimulating factor (G-CSF), such as filgrastim or its long-acting pegylated form, pegfilgrastim.[11] G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow, thereby accelerating neutrophil recovery.[11] Prophylactic administration of G-CSF has been shown to be effective in clinical trials of Filanesib.[5] In cases of severe or febrile neutropenia, supportive care, including broad-spectrum antibiotics and fluid therapy, is crucial.
Troubleshooting Guides
Issue 1: Severe and Unexpected Neutropenia at a Given Dose
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing: Calculation or administration error. | - Double-check all calculations for dose preparation, including conversion from mg/m² to mg/kg if necessary. - Verify the concentration of the Filanesib stock solution. - Ensure accurate administration volume for each animal's body weight. |
| Vehicle Effects: The vehicle used to dissolve Filanesib may have unexpected toxicity. | - Run a vehicle-only control group to assess its effects on hematological parameters. - Consult literature for appropriate and well-tolerated vehicles for Filanesib in the chosen animal model. |
| Strain/Species Sensitivity: The animal strain or species may be more sensitive than reported in the literature. | - Conduct a pilot dose-range-finding study in a small cohort of animals to establish the maximum tolerated dose (MTD) in your specific model. - Review literature for any known differences in hematopoietic toxicity for the chosen strain.[7] |
| Animal Health Status: Underlying subclinical infections or stress can exacerbate myelosuppression. | - Ensure animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). - Allow for an adequate acclimatization period before starting the experiment. - Minimize environmental stressors. |
Issue 2: Inconsistent Neutropenia Between Animals in the Same Dose Group
| Potential Cause | Troubleshooting Steps |
| Variability in Drug Administration: Inconsistent injection technique (e.g., intraperitoneal vs. subcutaneous leakage). | - Ensure all personnel are properly trained in the administration technique. - For intraperitoneal injections, ensure the needle is correctly placed to avoid injection into the gut or subcutaneous space. |
| Biological Variability: Natural variation in individual animal responses. | - Increase the number of animals per group to improve statistical power and account for biological variability. - Ensure animals are age- and weight-matched at the start of the study. |
| Inaccurate Blood Sampling or Analysis: Errors in blood collection or CBC analysis. | - Standardize the blood collection procedure (e.g., site, volume, anticoagulant). - Ensure the hematology analyzer is properly calibrated and maintained. - Perform manual blood smears to verify automated counts if significant discrepancies are observed. |
Issue 3: Poor Efficacy of G-CSF in Ameliorating Neutropenia
| Potential Cause | Troubleshooting Steps |
| Suboptimal G-CSF Dosing or Timing: The dose or timing of G-CSF administration may not be optimal for the Filanesib treatment schedule. | - Consult literature for effective G-CSF (filgrastim or pegfilgrastim) dosing regimens in your animal model for CIN.[11][12] - The timing of G-CSF administration relative to chemotherapy is critical. Generally, G-CSF is administered 24 hours after chemotherapy.[12] - Consider running a pilot study to optimize the G-CSF dosing and schedule in conjunction with Filanesib. |
| G-CSF Bioactivity: The G-CSF may have lost its biological activity. | - Ensure G-CSF is stored correctly according to the manufacturer's instructions (typically refrigerated). - Use a new vial of G-CSF to rule out degradation of the current stock. |
| Severe Myelosuppression: The dose of Filanesib may be too high, causing profound bone marrow aplasia that is difficult to rescue with G-CSF alone. | - Re-evaluate the dose of Filanesib. Consider dose reduction in subsequent experiments. - Combine G-CSF with other supportive care measures, such as prophylactic antibiotics. |
Issue 4: Development of Febrile Neutropenia
| Potential Cause | Troubleshooting Steps |
| Bacterial Infection: Severe neutropenia has compromised the animal's immune system, leading to infection. | - Immediately initiate treatment with broad-spectrum antibiotics as per veterinary guidance. - Provide supportive care, including intravenous or subcutaneous fluids, to maintain hydration. - Isolate the affected animal to prevent the spread of infection. |
| Prophylactic Failure: Prophylactic measures were insufficient. | - For future studies with high-dose Filanesib, consider prophylactic administration of broad-spectrum antibiotics during the expected neutropenic period. - Ensure strict aseptic techniques for all procedures, including drug administration and blood collection. |
Quantitative Data
The following table provides an illustrative summary of expected dose-dependent neutropenia induced by Filanesib in a mouse model, based on available preclinical data. Note that specific values for nadir and recovery can vary depending on the mouse strain, dosing schedule, and experimental conditions.
| Filanesib Dose (mg/kg, i.p.) | Expected Severity of Neutropenia | Estimated Neutrophil Nadir (% of Baseline) | Estimated Time to Nadir (Days Post-Dose) | Estimated Time to Recovery (Days Post-Dose) |
| 10 - 15 | Mild to Moderate | 40 - 60% | 4 - 6 | 10 - 14 |
| 20 - 30 | Moderate to Severe | 10 - 30% | 4 - 7 | 14 - 21 |
| > 35 | Severe | < 10% | 5 - 8 | > 21 (may require G-CSF support) |
This table is an illustrative example compiled from multiple sources and should be adapted based on pilot studies in your specific animal model.[3][9]
Experimental Protocols
Protocol 1: Induction of Neutropenia with Filanesib in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Filanesib Preparation: Dissolve Filanesib TFA in a suitable vehicle (e.g., 5% DMSO in sterile saline) to the desired concentration.
-
Dosing:
-
Administer Filanesib via intraperitoneal (i.p.) injection at the desired dose (e.g., 25 mg/kg).[9]
-
Include a vehicle control group receiving an equivalent volume of the vehicle.
-
-
Monitoring:
-
Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at regular intervals post-treatment (e.g., Days 3, 5, 7, 10, 14, and 21).
-
Perform a complete blood count (CBC) with differential to determine the absolute neutrophil count (ANC).
-
Monitor animal body weight and clinical signs of toxicity daily.
-
-
Endpoint: The primary endpoint is the characterization of the neutrophil nadir, time to nadir, and recovery kinetics.
Protocol 2: Management of Filanesib-Induced Neutropenia with G-CSF
-
Animal Model and Filanesib Administration: As described in Protocol 1.
-
G-CSF Preparation: Reconstitute recombinant murine G-CSF (filgrastim) or use a pre-formulated solution of pegfilgrastim according to the manufacturer's instructions. Dilute in sterile saline to the appropriate concentration.
-
G-CSF Dosing Regimen:
-
Filgrastim: Administer subcutaneously (s.c.) at a dose of 100-250 µg/kg/day, starting 24 hours after Filanesib administration and continuing for 5-7 days or until neutrophil recovery.
-
Pegfilgrastim: Administer a single s.c. dose of 100-300 µg/kg 24 hours after Filanesib administration.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Filanesib only
-
Group 3: Filanesib + G-CSF
-
Group 4: G-CSF only (optional control)
-
-
Monitoring and Endpoint: As described in Protocol 1. The primary endpoint is the comparison of the depth and duration of neutropenia between the Filanesib-only and Filanesib + G-CSF groups.
Visualizations
Signaling Pathway of Filanesib Action
Caption: Mechanism of Filanesib-induced neutropenia.
Experimental Workflow for Managing Filanesib-Induced Neutropenia
Caption: Workflow for a preclinical study on Filanesib neutropenia.
References
- 1. Expansion of bone marrow neutrophils following G-CSF administration in mice results in osteolineage cell apoptosis and mobilization of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Modeling Analysis of the Hematopoiesis Dynamics in Mammals Exposed to Nonuniform and Uniform Acute Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonproliferative and Proliferative Lesions of the Rat and Mouse Hematolymphoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of toxicity of anticancer agents in mouse, rat, hamster, dog, monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Filanesib TFA off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Filanesib TFA. The content is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
Filanesib is a highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] Its primary on-target effect is the inhibition of KSP, which is crucial for the formation of the bipolar mitotic spindle in dividing cells. This inhibition leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly proliferating cells, which is the basis of its anti-cancer activity.[4][5][6]
The most commonly reported adverse effects in clinical studies, such as neutropenia (low neutrophil count) and mucosal inflammation, are considered mechanism-based toxicities.[1][7] These occur because Filanesib's on-target activity also affects rapidly dividing healthy cells, like hematopoietic progenitors.
While Filanesib is described as highly selective, all small molecule inhibitors have the potential for off-target interactions. To date, specific, significant off-target binding to other kinases or proteins has not been extensively reported in publicly available literature. However, researchers should remain vigilant for unexpected cellular phenotypes.
Q2: My cells are showing a phenotype that is not consistent with mitotic arrest. How can I determine if this is an off-target effect of Filanesib?
Unexplained phenotypes could arise from off-target activities. A systematic approach is recommended to investigate this:
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should occur at concentrations consistent with the known IC50 of Filanesib for KSP (in the low nanomolar range). Effects that only appear at much higher concentrations are more likely to be off-target.
-
Use of a Structurally Unrelated KSP Inhibitor: Compare the phenotype induced by Filanesib with that of another KSP inhibitor with a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is likely an on-target effect. If the phenotype is unique to Filanesib, it may be an off-target effect.
-
Rescue Experiment: If you hypothesize a specific off-target, you can attempt a rescue experiment. For example, if you suspect Filanesib is inhibiting another protein, co-treatment with an activator of that protein or its pathway might reverse the off-target phenotype.
-
Proteomic Profiling: Employ unbiased techniques like Kinobeads profiling or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify other proteins that Filanesib may be binding to in your cellular model.[8][9][10][11]
Q3: How can I mitigate potential off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Titrate Filanesib to the lowest concentration that elicits the desired on-target effect (e.g., mitotic arrest). This minimizes the likelihood of engaging lower-affinity off-targets.
-
Control Experiments: As mentioned above, use a structurally unrelated KSP inhibitor as a control to confirm that the observed effects are due to KSP inhibition.
-
Time-Course Analysis: Observe the kinetics of the cellular response. On-target effects related to mitotic arrest should manifest within a specific timeframe (e.g., after cells have had time to enter mitosis).
-
Cell Line Comparison: Test the effects of Filanesib in multiple cell lines. If an unexpected phenotype is cell-line specific, it might be due to the expression of a particular off-target protein in that line.
Troubleshooting Guides
Issue 1: Unexpected Cell Death Mechanism
-
Problem: You observe significant apoptosis at concentrations of Filanesib that do not induce a clear mitotic arrest phenotype.
-
Possible Cause: This could be an off-target effect on a pro-apoptotic pathway or a non-mitotic cellular process.
-
Troubleshooting Steps:
-
Confirm Mitotic Arrest: Use flow cytometry to analyze the cell cycle distribution (propidium iodide staining) and immunofluorescence to visualize spindle morphology (alpha-tubulin staining) at various concentrations and time points.
-
Apoptosis Pathway Analysis: Investigate the mechanism of apoptosis. For example, use western blotting to check for the activation of caspases associated with different apoptotic pathways.
-
Phenotypic Screening: A high-content imaging-based phenotypic screen can help to characterize the morphology of dying cells and compare it to known apoptosis inducers.[12][13][14]
-
Issue 2: Altered Signaling Pathways Unrelated to Mitosis
-
Problem: Western blot analysis reveals changes in a signaling pathway that is not directly linked to the cell cycle (e.g., a metabolic pathway).
-
Possible Cause: Filanesib might be interacting with a kinase or other enzyme in this pathway.
-
Troubleshooting Steps:
-
In Vitro Kinase Profiling: If you have access to such services, screen Filanesib against a broad panel of purified kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to confirm target engagement of the suspected off-target protein in intact cells.[15][16][17][18]
-
Kinobeads Pulldown: Use Kinobeads to pull down binding partners of Filanesib from cell lysates and identify them by mass spectrometry.[9][10][11][19]
-
Quantitative Data Presentation
Due to the limited public availability of comprehensive off-target screening data for Filanesib, the following tables are provided as examples to guide researchers in presenting their own experimental data.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. KSP |
| KSP (On-Target) | 5 | 1 |
| Kinase A | >10,000 | >2,000 |
| Kinase B | 850 | 170 |
| Kinase C | >10,000 | >2,000 |
| Kinase D | 1,200 | 240 |
| ... (and so on for a panel of kinases) | ... | ... |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Protein Target | Treatment | Tagg (°C) | Relative Soluble Fraction |
| KSP | DMSO (Control) | 52 | 0.5 |
| KSP | Filanesib (1 µM) | 52 | 0.9 |
| Off-Target X | DMSO (Control) | 58 | 0.6 |
| Off-Target X | Filanesib (1 µM) | 58 | 0.65 |
| Housekeeping Protein | DMSO (Control) | 65 | 0.8 |
| Housekeeping Protein | Filanesib (1 µM) | 65 | 0.8 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[15][17]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by western blotting using an antibody against the protein of interest (e.g., KSP or a suspected off-target).
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Filanesib indicates target engagement.
-
Protocol 2: Kinobeads Affinity Chromatography for Off-Target Identification
This protocol is based on established kinobeads and chemical proteomics workflows.[9][10][11]
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Incubate the cell lysate with various concentrations of free this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinobeads Pulldown:
-
Add kinobeads (Sepharose beads conjugated with a cocktail of broad-spectrum kinase inhibitors) to the lysates.
-
Incubate for an additional period (e.g., 1 hour) at 4°C with gentle rotation to allow kinases not bound by Filanesib to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Resolve the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of Filanesib are considered potential targets or off-targets.
-
Visualizations
Caption: On-target pathway of Filanesib leading to apoptosis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for investigating unexpected phenotypes.
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filanesib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 14. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Preventing degradation of Filanesib TFA in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filanesib TFA. Our goal is to help you prevent its degradation in stock solutions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Filanesib and how does it work?
Filanesib is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting KSP, Filanesib causes mitotic arrest, leading to the formation of monopolar spindles and subsequent programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.
Q2: What is the significance of the Trifluoroacetate (TFA) salt form?
Filanesib is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion used during the purification of synthetic molecules like Filanesib. It is important to be aware that the TFA salt form can influence the physicochemical properties of the compound, and in some cases, the presence of residual trifluoroacetic acid may affect experimental outcomes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Filanesib. Ensure you are using anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability and solubility.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to prevent the degradation of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for long-term storage of stock solutions. Aliquoting is essential. |
Troubleshooting Guide
Problem 1: I observe precipitation or cloudiness in my this compound stock solution.
-
Possible Cause 1: Low-quality or wet DMSO.
-
Solution: Use fresh, anhydrous, high-purity DMSO. Water in DMSO can reduce the solubility of many organic compounds.
-
-
Possible Cause 2: Exceeded solubility limit.
-
Solution: While Filanesib is highly soluble in DMSO, ensure you have not exceeded its solubility limit. If necessary, gently warm the solution and vortex to aid dissolution. Prepare a fresh solution at a slightly lower concentration if the issue persists.
-
-
Possible Cause 3: Freeze-thaw cycles.
-
Solution: Repeated freezing and thawing can cause the compound to come out of solution. Always aliquot your stock solution into single-use vials after preparation to minimize temperature fluctuations.
-
Problem 2: I suspect my this compound stock solution has degraded, leading to inconsistent experimental results.
-
Possible Cause 1: Improper storage.
-
Solution: Review the recommended storage conditions in the table above. Ensure that your stock solutions are stored at the correct temperature and protected from light. Avoid storing solutions at room temperature for extended periods.
-
-
Possible Cause 2: Presence of acidic impurities.
-
Solution: The TFA salt is formed from a strong acid. While generally stable, the presence of residual trifluoroacetic acid could potentially contribute to the degradation of the parent compound over time, especially if exposed to light or elevated temperatures. When preparing fresh stock solutions, ensure the powdered compound is fully dissolved. To mitigate potential issues with the TFA salt, some researchers opt to exchange the counter-ion to a different salt form, such as hydrochloride or acetate, although this is a complex process not typically performed in a standard research lab.
-
-
Possible Cause 3: Oxidation.
-
Solution: While not specifically documented for Filanesib, oxidation is a common degradation pathway for complex organic molecules. Ensure your vials are tightly sealed to minimize exposure to air. Purging the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.
-
Problem 3: How can I check the purity and integrity of my this compound stock solution?
-
Solution: The most reliable method to assess the purity and detect degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact Filanesib from any potential impurities or degradants.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Stability-Indicating HPLC Method for Filanesib Purity Assessment
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of Filanesib. Method optimization will be required for your specific instrumentation and requirements.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to elute Filanesib and any potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength where Filanesib has maximum absorbance (this should be determined by a UV scan, but a common starting point for similar compounds is around 254 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small amount of your this compound stock solution in the initial mobile phase composition to a suitable concentration for UV detection. |
Data Analysis:
-
A pure, undegraded sample should show a single major peak corresponding to Filanesib.
-
The appearance of new peaks or a decrease in the area of the main Filanesib peak over time indicates degradation.
-
Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the Filanesib peak.
Visualizations
Caption: Experimental workflow for handling this compound stock solutions.
Caption: Simplified signaling pathway of Filanesib action.
Technical Support Center: Filanesib (ARRY-520) TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filanesib (ARRY-520) TFA. It addresses potential unexpected results and offers insights into experimental design and data interpretation.
Troubleshooting Guide
This guide is designed to help you navigate common issues and unexpected outcomes during your experiments with Filanesib TFA.
| Observed Issue | Potential Cause | Suggested Action |
| Reduced or no mitotic arrest (G2/M arrest) observed. | Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance. | - Confirm KIF11 expression: Ensure your cell line expresses KIF11 at a sufficient level. - Assess BAX expression: Cell lines with higher basal levels of the pro-apoptotic protein BAX tend to be more sensitive to Filanesib.[1] - Investigate KIF15 expression: Overexpression of the motor kinesin KIF15 can compensate for KIF11 inhibition, leading to reduced efficacy.[2] |
| Suboptimal drug concentration or stability: The effective concentration of Filanesib may not have been reached or maintained. | - Perform a dose-response curve: Determine the optimal EC50 for your specific cell line. - Use fresh drug dilutions: Prepare fresh solutions from a validated stock for each experiment to avoid degradation. | |
| Low cell proliferation rate: Filanesib's activity is most pronounced in actively dividing cells as KIF11 is primarily expressed during mitosis.[1][3] | - Use logarithmically growing cells: Ensure your cells are in the exponential growth phase during treatment. - Consider cell synchronization: Synchronizing cells can enrich the mitotic population, potentially leading to a more pronounced effect. | |
| Monopolar spindles are not the predominant phenotype after treatment. | Incomplete KIF11 inhibition: The drug concentration may be too low to fully inhibit KIF11. | - Increase Filanesib concentration: Titrate the drug concentration upwards to ensure complete target engagement. |
| Compensatory mechanisms: The cell may be utilizing other pathways to form a bipolar spindle. | - Investigate KIF15 co-inhibition: If KIF15 overexpression is suspected, consider co-treatment with a KIF15 inhibitor.[2] | |
| Lack of apoptosis following mitotic arrest. | Defective spindle assembly checkpoint (SAC): A functional SAC is necessary to induce apoptosis following mitotic arrest.[1] | - Assess SAC integrity: Evaluate the expression and localization of key SAC proteins (e.g., MAD2, BUB1B). |
| Low BAX expression: BAX is a pro-apoptotic protein, and its reduced expression can lead to resistance to Filanesib-induced apoptosis.[1] | - Quantify BAX levels: Measure basal BAX protein levels in your cell model. Knockdown of BAX has been shown to induce resistance.[1] | |
| High expression of anti-apoptotic proteins: Overexpression of proteins like MCL-1 can counteract the pro-apoptotic signals.[1][4] | - Profile anti-apoptotic proteins: Assess the expression levels of key Bcl-2 family members. | |
| High variability between replicate experiments. | Inconsistent cell health or density: Variations in starting cell conditions can significantly impact results. | - Standardize cell culture protocols: Ensure consistent cell passage number, seeding density, and growth conditions. |
| Drug solution instability: Improper storage or handling of this compound can lead to reduced potency. | - Follow storage recommendations: Store stock solutions at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Filanesib?
A1: Filanesib is a selective and potent inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][5][6] KSP/KIF11 is a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during the early stages of mitosis.[1][4] By inhibiting KIF11, Filanesib prevents the formation of a bipolar spindle, leading to the formation of aberrant monopolar spindles. This causes the cells to arrest in mitosis (specifically in the G2/M phase of the cell cycle), which ultimately triggers apoptosis (cell death).[1][4][6][7]
Q2: At what concentration should I use Filanesib?
A2: The effective concentration of Filanesib is highly dependent on the cell line. It has demonstrated potent anti-proliferative activity with EC50 values ranging from 0.4 nM to 14.4 nM in various cancer cell lines. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.
Q3: Why am I not observing the expected G2/M arrest in my cell cycle analysis?
A3: Several factors could contribute to a lack of G2/M arrest. As Filanesib's efficacy is linked to cell proliferation, its effect may be less pronounced in tumors with a low proliferative index.[1] Resistance can also be a factor, potentially due to low expression of the pro-apoptotic protein BAX or the overexpression of the compensatory motor kinesin KIF15.[1][2] Additionally, ensure that your cells are healthy and in the logarithmic phase of growth during the experiment.
Q4: Can cells develop resistance to Filanesib?
A4: Yes, resistance to KIF11 inhibitors, including Filanesib, has been observed. One key mechanism is the overexpression of KIF15, another motor protein that can compensate for the loss of KIF11 function in spindle formation.[2] Furthermore, cells with a compromised spindle assembly checkpoint or low levels of the pro-apoptotic protein BAX may be less sensitive to Filanesib.[1]
Q5: Are there any known off-target effects of Filanesib?
A5: Filanesib is considered a highly selective inhibitor of KIF11.[4] Unlike microtubule-targeting agents like taxanes, KIF11 inhibitors are generally associated with less neurotoxicity due to the low expression of KIF11 in non-dividing neuronal cells.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Spindle Morphology
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to visualize microtubules.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the spindle morphology using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in treated cells.
Visualizations
Caption: Mechanism of action of Filanesib leading to apoptosis.
Caption: Troubleshooting workflow for unexpected Filanesib results.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 5334: Targeting the KIF15-TPX2 PPI to overcome KIF11 inhibitor resistance in epithelial ovarian cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Filanesib TFA precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling Filanesib TFA, with a specific focus on addressing precipitation issues in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Filanesib and what is its mechanism of action?
Filanesib (also known as ARRY-520) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar spindle during mitosis.[1][3] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles and subsequent cell cycle arrest at the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[1][4]
Q2: What is a TFA salt and why is it used?
TFA stands for trifluoroacetate. It is a counter-ion that is often associated with synthetic peptides and small molecules like Filanesib. Trifluoroacetic acid is commonly used during the purification process, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] While effective for purification, TFA salts can sometimes influence the solubility and biological activity of the compound.[5][7]
Q3: Are there alternatives to the TFA salt of Filanesib?
Yes, Filanesib is also available as a hydrochloride (HCl) salt.[8] Different salt forms can have different physicochemical properties, including solubility.[5] If you are consistently encountering precipitation issues with the TFA salt, considering the use of Filanesib HCl might be a viable alternative.
Troubleshooting Guide: this compound Precipitation in Media
Issue: I am observing precipitation after diluting my this compound stock solution into my cell culture media.
This is a common issue that can arise from several factors related to the compound's solubility, the composition of the media, and the experimental conditions. Follow the steps below to troubleshoot and resolve the precipitation.
Step 1: Verify Your Stock Solution Preparation and Storage
An improperly prepared or stored stock solution is a frequent source of precipitation.
-
Protocol for Preparing Filanesib Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Based on the desired stock concentration, calculate the required volume of solvent. High-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended for the initial stock solution.[4][8][9]
-
Add the appropriate volume of DMSO to the vial.
-
Gently vortex or sonicate the vial until the solid is completely dissolved. Ensure no visible particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C for long-term stability.[9][10][11]
-
-
Key Considerations:
-
Use fresh, high-purity DMSO. Moisture in DMSO can reduce the solubility of many compounds.[8]
-
Avoid storing the stock solution at 4°C for extended periods.
-
Step 2: Optimize the Dilution into Media
The method of dilution can significantly impact whether the compound stays in solution.
-
Recommended Dilution Protocol:
-
Warm the cell culture media to 37°C.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, first, create an intermediate dilution in media or a suitable buffer (like PBS).
-
When adding the Filanesib solution (stock or intermediate dilution) to the final volume of media, gently agitate or swirl the media to ensure rapid and uniform mixing.
-
Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period.
-
Step 3: Evaluate Media Components and Conditions
The physicochemical properties of the cell culture media can influence the solubility of this compound.
-
Potential Causes of Precipitation Related to Media:
-
High Protein Content: Components in fetal bovine serum (FBS) or other sera can sometimes interact with small molecules, leading to precipitation.[12]
-
pH of the Media: The pH of your media can affect the ionization state and solubility of Filanesib.
-
Salt Concentration: The presence of various salts in the media can lead to "salting out" effects.[12]
-
-
Troubleshooting Strategies:
-
Reduce Serum Concentration: Try performing the experiment with a lower concentration of FBS or in a serum-free medium to see if this prevents precipitation.[12] If successful, you may need to find the optimal balance of serum concentration for your cells' health and compound solubility.
-
Test Different Media Formulations: If possible, test the solubility of this compound in different types of media (e.g., DMEM vs. RPMI-1640) to see if the formulation has an effect.
-
pH Adjustment: While generally not recommended as it can affect cell viability, in specific circumstances, slight adjustments to the media's pH could be explored, though this should be a last resort.
-
Data Presentation
Table 1: Solubility of Filanesib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (~237.8 mM) | [9] |
| DMSO | 91 mg/mL (199.15 mM) (for HCl salt) | [8] |
| DMSO | 20 mg/mL (for (S)-enantiomer) | [4] |
| DMF | 20 mg/mL (for (S)-enantiomer) | [4] |
| Ethanol | 20 mg/mL (for (S)-enantiomer) | [4] |
| PBS (pH 7.2) | 0.2 mg/mL (for (S)-enantiomer) | [4] |
Table 2: In Vivo Formulations for Filanesib
| Formulation Components | Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | ≥ 3.75 mg/mL (8.92 mM) | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (8.92 mM) | [9] |
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Simplified Signaling Pathway of Filanesib Action
Caption: Mechanism of action of Filanesib via KSP inhibition.
References
- 1. Filanesib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. selleckchem.com [selleckchem.com]
- 9. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. researchgate.net [researchgate.net]
Adjusting Filanesib TFA treatment duration for optimal apoptosis
Welcome to the technical support center for Filanesib (ARRY-520) TFA treatment. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental protocols, specifically for adjusting treatment duration to achieve maximal apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Filanesib and how does it induce apoptosis?
Filanesib is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] By inhibiting KSP, Filanesib disrupts spindle formation, leading to mitotic arrest where cells are unable to progress through mitosis.[1][2][3] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[4] In some cancer cell types, this process is associated with the depletion of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins such as Bax.[2][5][6]
Q2: How does the duration of Filanesib treatment affect the level of apoptosis?
The duration of Filanesib treatment is a critical parameter for inducing optimal apoptosis. A short exposure may not be sufficient to commit cells to the apoptotic pathway, while excessively long exposure might lead to secondary necrosis or other cellular responses that can confound experimental results. The optimal duration can vary depending on the cell line and experimental conditions. It is crucial to perform a time-course experiment to determine the ideal window for maximal apoptosis. For example, some studies have shown significant apoptosis in multiple myeloma cell lines after 48 hours of treatment.[2][7]
Q3: What are the key experimental methods to measure Filanesib-induced apoptosis?
Several robust methods can be used to quantify apoptosis. The most common include:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a widely used method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[9][10] Both colorimetric and fluorometric assays are available.[9][11]
-
Western Blotting for Apoptotic Markers: This technique allows for the detection of key proteins involved in the apoptotic cascade, such as the cleavage of caspases (e.g., caspase-3, -7, -9) and their substrates like Poly (ADP-ribose) polymerase (PARP).[12][13][14]
Troubleshooting Guides
Annexin V/PI Staining by Flow Cytometry
| Problem | Possible Cause | Solution |
| High percentage of necrotic (Annexin V+/PI+) cells in the control group | - Cells were handled too aggressively during harvesting (e.g., harsh trypsinization, vigorous pipetting).[15] - Cells were overgrown or unhealthy before the experiment. | - Use a gentle cell detachment method, like using EDTA or Accutase instead of trypsin.[16][17] - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[16] |
| No significant increase in apoptotic cells after Filanesib treatment | - The concentration of Filanesib is too low. - The treatment duration is too short.[16] - The apoptotic cells may have detached and were lost during washing steps. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). - Collect both the supernatant and adherent cells for analysis.[16][18] |
| High background fluorescence | - Inadequate washing of cells. - Autofluorescence of the cells or the drug compound. | - Ensure thorough but gentle washing steps. - Include an unstained control to set the baseline fluorescence.[16] |
Caspase Activity Assays
| Problem | Possible Cause | Solution |
| Low or no caspase activity detected in treated cells | - The treatment duration is not optimal for peak caspase activation. - The cell lysate was not prepared correctly or contains inhibitors. - The substrate is not cell-permeable (for live-cell assays). | - Perform a time-course experiment. - Ensure the lysis buffer does not contain protease inhibitors that could interfere with caspase activity.[19] - For non-permeable substrates, lyse the cells before adding the substrate.[19] |
| High background signal in control cells | - Spontaneous apoptosis in the cell culture. - Reagents have degraded. | - Use healthy, log-phase cells. - Ensure proper storage of assay components and use a positive control (e.g., staurosporine-treated cells) to validate the assay.[19] |
Western Blotting
| Problem | Possible Cause | Solution |
| No cleaved caspase or PARP bands detected | - The time point of harvest missed the peak of protein cleavage. - Insufficient protein was loaded. - The primary antibody is not working correctly. | - Perform a time-course experiment to identify the optimal harvest time. - Perform a protein quantification assay to ensure equal loading.[12] - Use a positive control cell lysate to validate the antibody.[20] |
| Weak signal for apoptotic markers | - The treatment did not induce a strong apoptotic response. - The protein of interest is expressed at low levels. | - Increase the concentration of Filanesib or the treatment duration. - Load a higher amount of protein per lane. |
Data Presentation
Table 1: Effect of Filanesib TFA Treatment Duration on Apoptosis in a Model Cancer Cell Line
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3/7 Activity | Cleaved PARP Expression (Relative to Control) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 1.0 | 1.0 |
| 12 | 8.7 ± 1.2 | 3.1 ± 0.6 | 2.5 | 1.8 |
| 24 | 25.4 ± 2.1 | 7.9 ± 1.0 | 5.8 | 4.2 |
| 48 | 45.1 ± 3.5 | 15.2 ± 1.8 | 8.2 | 7.5 |
| 72 | 30.2 ± 2.8 | 35.6 ± 2.5 | 4.5 | 5.1 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for various durations (e.g., 12, 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[17] Collect both the supernatant and the detached cells. For suspension cells, collect them directly.[8]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add additional 1X Binding Buffer and analyze the samples on a flow cytometer within one hour.[17][21]
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells using a chilled lysis buffer and incubate on ice for 10 minutes.[9]
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris.[19]
-
Assay Reaction: In a black 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9]
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[9]
Western Blotting for Cleaved PARP
-
Protein Extraction: After treatment, collect both floating and adherent cells.[18] Wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
Visualizations
Caption: Signaling pathway of Filanesib-induced apoptosis.
Caption: Experimental workflow for optimizing treatment duration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Troubleshooting Mitotic Slippage after Filanesib (ARRY-520) TFA Treatment
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving the Kinesin Spindle Protein (KSP) inhibitor, Filanesib (ARRY-520) TFA, with a specific focus on the phenomenon of mitotic slippage.
Frequently Asked Questions (FAQs)
Q1: What is Filanesib (ARRY-520) and how does it work?
Filanesib is a selective, small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, which is required for proper chromosome segregation during cell division.[1][3] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[3][4][5] This activates the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest of the cell cycle in mitosis, which can ultimately lead to apoptotic cell death.[1][3][6]
Q2: What is mitotic slippage and why is it a concern?
Mitotic slippage is a process where a cell that has been arrested in mitosis for a prolonged period exits mitosis without undergoing chromosome segregation or cytokinesis (cell division).[1][7][8] This escape from mitotic arrest can be a mechanism of resistance to anti-mitotic drugs like Filanesib.[9][10] Instead of dying, the cell "slips" into a G1-like state with a doubled set of chromosomes (tetraploidy).[7][11] The fate of these post-slippage cells varies: they may undergo apoptosis, enter a state of senescence (permanent growth arrest), or in some cases, continue to proliferate, which can lead to genomic instability and aneuploidy.[1][3][6][7]
Q3: What is the significance of the "TFA" in Filanesib TFA?
TFA stands for trifluoroacetate, which is a counterion that forms a salt with the active Filanesib molecule. Many synthetic peptides and small molecules are purified using trifluoroacetic acid, resulting in a TFA salt.[12] While often used in preclinical research, TFA salts are not typically favored for clinical use, where hydrochloride (HCl) or acetate salts are more common.[12] For in vitro experiments, it is important to be aware of the salt form, although studies comparing TFA and HCl salts of other compounds have shown no significant differences in cytotoxicity or biological activity in some contexts.[12] However, it is good practice to note the salt form in your experimental records and consider its potential, though likely minimal, effects.
Q4: How can I distinguish between mitotic arrest, apoptosis, and mitotic slippage in my experiments?
These distinct cellular fates can be identified using a combination of microscopy and flow cytometry techniques with specific molecular markers.
| Cellular State | Key Morphological & Molecular Markers |
| Mitotic Arrest | - Condensed chromosomes, rounded cell morphology- Monopolar spindle formation (visualized by α-tubulin staining)- High levels of Cyclin B1[5]- Positive staining for phospho-histone H3 (Ser10)[13][14] |
| Apoptosis | - Cell shrinkage, membrane blebbing- Chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis)- Annexin V positive (early apoptosis)- Cleaved PARP and cleaved Caspase-3 positive (late apoptosis)[15] |
| Mitotic Slippage | - Flattened, interphase-like morphology- Presence of a single, large polyploid nucleus or multiple micronuclei[4][7]- 4N or >4N DNA content in G1 (as determined by flow cytometry)- Low levels of Cyclin B1 and phospho-histone H3[8]- Reformation of the nuclear envelope (visualized by Lamin A/C staining) |
Troubleshooting Guide
Problem 1: High percentage of cells are undergoing mitotic slippage instead of apoptosis.
Possible Causes:
-
Cell Line-Specific Factors: Some cancer cell lines are inherently more prone to mitotic slippage. This can be due to a weaker spindle assembly checkpoint or differences in the expression and stability of key regulatory proteins.[7] The balance between the degradation of anti-apoptotic proteins (like Mcl-1) and the degradation of Cyclin B1 is a critical determinant of cell fate.[7]
-
Filanesib Concentration: The concentration of Filanesib can influence the cellular outcome. While counterintuitive, in some systems, very high concentrations of anti-mitotic drugs can promote slippage.[16][17]
-
Duration of Mitotic Arrest: Mitotic slippage is a time-dependent process. The longer a cell is arrested in mitosis, the more likely it is that Cyclin B1 levels will gradually decline, eventually triggering mitotic exit.[7]
Troubleshooting Steps:
-
Characterize Your Cell Line: If not already known, perform a time-course experiment to determine the kinetics of mitotic arrest and cell fate in your specific cell line. Use live-cell imaging to track individual cells after Filanesib treatment.
-
Optimize Filanesib Concentration: Perform a dose-response experiment. Test a range of Filanesib concentrations (e.g., from 1 nM to 100 nM) and analyze the outcomes (mitotic arrest, apoptosis, slippage) at a fixed time point (e.g., 48 hours). The goal is to find a concentration that maximizes apoptosis while minimizing slippage.
-
Time-Course Analysis: Assess cell fate at multiple time points (e.g., 12, 24, 48, 72 hours) after treatment with an optimized concentration of Filanesib. It's possible that apoptosis occurs after mitotic slippage in your cell line.[11]
Problem 2: How can I accurately quantify the rate of mitotic slippage?
Recommended Method: Live-Cell Imaging
Live-cell imaging is the gold standard for quantifying mitotic slippage as it allows direct observation of individual cell fates over time.[11][13][18][19]
Experimental Protocol: Quantifying Mitotic Slippage with Live-Cell Imaging
-
Cell Line Preparation: Use a cell line stably expressing a fluorescently-tagged histone, such as H2B-GFP or H2B-mCherry. This allows for clear visualization of chromosome condensation and decondensation.
-
Seeding: Plate the cells in a glass-bottom imaging dish suitable for live-cell microscopy. Allow cells to adhere overnight.
-
Treatment: Add this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Image Acquisition: Place the dish on a temperature and CO2-controlled microscope stage. Begin time-lapse imaging, acquiring both phase-contrast and fluorescent images every 15-30 minutes for 48-72 hours.
-
Data Analysis: Manually or with automated tracking software, score the fate of at least 100 individual cells per condition. Categorize each cell based on its fate:
-
No Mitotic Entry: Cell remains in interphase.
-
Normal Mitosis: Cell divides into two daughter cells.
-
Mitotic Death: Cell undergoes apoptosis while arrested in mitosis (characterized by membrane blebbing and fragmentation of the condensed chromosomes).
-
Mitotic Slippage: Cell remains in a prolonged mitotic arrest and then exits mitosis without cell division, characterized by chromosome decondensation and reformation of a single nucleus.[13]
-
Post-Slippage Death: Cell undergoes mitotic slippage and then dies in the subsequent interphase.
-
-
Calculation: Calculate the percentage of cells undergoing each fate. The mitotic slippage rate is: (Number of cells that underwent mitotic slippage / Total number of cells that entered mitosis) x 100%
Alternative Method: Flow Cytometry for DNA Content
This method provides a snapshot of the cell population and can identify the presence of tetraploid cells that have likely undergone slippage.
Experimental Protocol: Quantifying Post-Slippage Cells by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[20]
-
Staining: Wash the cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA histogram. Cells that have undergone mitotic slippage will appear as a population with a 4N DNA content in the G1 phase. Compare the percentage of cells in the 4N G1 peak between treated and control samples. For more detailed analysis, you can co-stain for phospho-histone H3 to distinguish G2/M cells from 4N G1 cells.[14]
Quantitative Data Summary (Hypothetical Example)
| Cell Line | Filanesib (nM) | Duration (h) | Mitotic Death (%) | Mitotic Slippage (%) | Post-Slippage Death (at 72h, %) |
| HeLa | 10 | 48 | 45 | 50 | 30 |
| MCF7 | 10 | 48 | 20 | 75 | 15 |
| HT29 | 10 | 48 | 70 | 25 | 10 |
This table illustrates how different cell lines can exhibit varied responses to the same Filanesib treatment, with some being more prone to slippage than others.
Visualizations
Signaling Pathway: Cell Fate Decision in Mitotic Arrest
Caption: Cell fate after Filanesib-induced mitotic arrest.
Experimental Workflow: Quantifying Mitotic Slippage
Caption: Workflow for mitotic slippage quantification.
References
- 1. Consequences of mitotic slippage for antimicrotubule drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Radiation-induced cellular senescence results from a slippage of long-term G2 arrested cells into G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Governs Protumorigenic Effects of Mitotic Slippage-induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Substrate degradation by the anaphase promoting complex occurs during mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a mitotic death signature in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in xenograft response to Filanesib TFA
Welcome to the technical support center for Filanesib TFA xenograft experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers address variability in xenograft responses to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in tumor response to this compound across our xenograft models. What are the potential causes?
A1: Variability in xenograft response to this compound, a potent Kinesin Spindle Protein (KIF11) inhibitor, can stem from several factors related to both the experimental setup and the intrinsic biology of the tumor models.[1][2][3] Key areas to investigate include:
-
Tumor Proliferation Rate: this compound's mechanism of action is to induce mitotic arrest in actively dividing cells.[1][4] Therefore, xenografts derived from highly proliferative cancer cell lines are more likely to show a robust response.[4] Variability in the growth kinetics of your xenograft models can directly translate to differential responses. It is crucial to characterize the growth rate of each model.
-
Intrinsic Resistance Mechanisms: The genetic and molecular background of the cancer cells used for xenografts plays a critical role. Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, or downregulation of pro-apoptotic proteins like BAX, can confer resistance to Filanesib-induced apoptosis.[1][5][6]
-
Experimental and Technical Variability: Inconsistent tumor implantation techniques, variable cell viability at the time of injection, and the use of different mouse strains can all contribute to heterogeneous tumor growth and drug response.[7]
-
Drug Formulation and Administration: Improper preparation, storage, or administration of this compound can lead to inconsistent drug exposure in the animals.
Q2: Some of our xenograft tumors show initial regression followed by rapid regrowth. What could be the underlying mechanism?
A2: This pattern often suggests the development of acquired resistance. Potential mechanisms include:
-
Clonal Selection: The initial tumor may be composed of a heterogeneous population of cells. This compound may effectively eliminate the sensitive population, allowing a small, pre-existing resistant subclone to proliferate and repopulate the tumor.[3]
-
Upregulation of Anti-Apoptotic Pathways: Prolonged exposure to this compound may induce the upregulation of survival proteins such as Mcl-1, which can counteract the drug's apoptotic effects.[8][9][10]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[11][12][13]
Q3: Are there any known biomarkers that can predict response to this compound?
A3: Clinical and preclinical studies have identified potential biomarkers:
-
Alpha 1-Acid Glycoprotein (AAG): In clinical trials of multiple myeloma, patients with low baseline levels of AAG showed a better response to Filanesib.[8][14] AAG is an acute phase reactant protein that can bind to various drugs, potentially reducing their bioavailability.[15][16][17] It is advisable to measure baseline AAG levels in your xenograft models if possible.
-
Apoptotic Pathway Proteins: The expression levels of BCL-2 family proteins can be indicative of sensitivity. High levels of the pro-apoptotic protein BAX have been associated with increased sensitivity to Filanesib.[1][4] Conversely, high levels of the anti-apoptotic protein Mcl-1 may predict resistance.[6][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth within the same treatment group | Inconsistent number of viable cells injected. | Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) immediately before injection. Aim for >90% viability.[7] |
| Suboptimal injection technique. | Standardize the injection procedure, including needle size, injection volume, and anatomical location. Consider using Matrigel to improve tumor cell engraftment and uniformity.[7] | |
| Health status of the mice. | Monitor the health of the animals closely. Subclinical infections can affect tumor growth and drug metabolism.[15] | |
| Lack of tumor response in a previously sensitive model | Development of resistance. | Analyze tumor tissue from non-responding animals for expression of resistance markers (e.g., Mcl-1, ABC transporters).[8][11] |
| Incorrect drug dosage or formulation. | Verify the concentration and stability of the this compound solution. Ensure proper storage conditions are maintained. | |
| Suboptimal dosing schedule. | Preclinical data suggests that a divided dose schedule may be better tolerated and more efficacious than a single high dose.[8] | |
| Unexpected toxicity in xenograft models | On-target toxicity to highly proliferative normal tissues. | The most common dose-limiting toxicity observed in clinical trials was neutropenia.[8][14][18] Consider co-administration with supportive care agents like filgrastim (G-CSF) if severe myelosuppression is observed.[8][14] |
| Off-target effects. | While Filanesib is highly selective for KIF11, off-target effects cannot be entirely ruled out.[8] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Implantation
-
Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency.
-
Cell Harvesting: Harvest cells using standard trypsinization methods. Wash the cells with sterile, serum-free medium or PBS.
-
Cell Counting and Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be above 90%.
-
Cell Suspension: Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration for injection. Keep the cell suspension on ice to prevent clumping.
-
Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[19]
This compound Administration Protocol (Example)
-
Formulation: Reconstitute this compound in a vehicle appropriate for in vivo administration (e.g., as recommended by the supplier).
-
Dosing: Based on preclinical studies, a dose of 10 mg/kg administered intraperitoneally (i.p.) two days a week has been used.[20] Dose and schedule may need to be optimized for your specific xenograft model and cancer type.
-
Administration: Administer the drug via the desired route (e.g., i.p., i.v.).
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Troubleshooting Xenograft Variability Workflow
Caption: A logical workflow for troubleshooting variability in xenograft response.
Potential Mechanisms of this compound Resistance
Caption: Key biological mechanisms contributing to this compound resistance.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Great Mitotic Inhibitors Make Poor Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous Bak inhibitors Mcl-1 and Bcl-xL: differential impact on TRAIL resistance in Bax-deficient carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. MCL-1 inhibits BAX in the absence of MCL-1/BAX Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-1 Acid Glycoprotein as a Biomarker for Subclinical Illness and Altered Drug Binding in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of alpha-1-acid glycoprotein as a potential biomarker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of alpha-1-acid glycoprotein as a potential biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
Filanesib TFA stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of Filanesib TFA for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine laboratory use, it is recommended to store this compound under controlled conditions to ensure its stability. Based on general safety data sheets for similar compounds, the following conditions are advised:
-
Temperature: Store in a cool, dry place. For long-term storage, refer to the supplier's certificate of analysis, though refrigeration (-20°C) is common practice for many research compounds.
-
Light: Protect from light to prevent potential photodegradation.
-
Moisture: Keep in a tightly sealed container to avoid moisture, as the compound may be hygroscopic.[1]
Q2: What are the known incompatibilities of this compound?
This compound should not be stored with or exposed to strong acids or bases, as well as strong oxidizing or reducing agents, to prevent chemical degradation.[1]
Q3: How can I assess the stability of my this compound sample?
A comprehensive stability testing program should be implemented. This typically involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the sample at various time points. Key analytical techniques for such studies include High-Performance Liquid Chromatography (HPLC) for purity assessment and identification of degradation products.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis of an aged this compound sample.
-
Possible Cause 1: Degradation. The new peaks may represent degradation products. This can occur if the compound was exposed to adverse conditions such as elevated temperatures, light, or incompatible substances.
-
Solution: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks in your aged sample.
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during handling or storage.
-
Solution: Review your sample handling and storage procedures. Analyze a freshly prepared sample from a new stock vial to see if the unexpected peaks are still present.
-
Problem: The potency of my this compound seems to have decreased over time.
-
Possible Cause: Chemical Instability. The active pharmaceutical ingredient (API) may have degraded, leading to a lower effective concentration.
-
Solution: A quantitative stability study is necessary. This involves analyzing the concentration of Filanesib at defined time points under specific storage conditions. An HPLC method with a validated reference standard is typically used for this purpose.
-
Stability Testing Data
While specific public stability data for this compound is limited, a typical stability study would generate data similar to that presented in the table below. Researchers should generate their own data based on their specific formulations and storage conditions.
| Condition | Time Point | Purity (%) by HPLC | Appearance | Comments |
| 25°C / 60% RH | 0 | 99.5 | White Solid | Initial Time Point |
| 1 month | 99.2 | White Solid | Minor degradation observed | |
| 3 months | 98.5 | White Solid | Increased degradation | |
| 40°C / 75% RH | 0 | 99.5 | White Solid | Initial Time Point |
| 1 month | 97.0 | Off-white Solid | Significant degradation | |
| 3 months | 94.2 | Yellowish Solid | Major degradation | |
| Photostability | 0 | 99.5 | White Solid | Initial Time Point |
| (ICH Q1B) | 1.2 million lux hours | 99.0 | White Solid | Slight photodegradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of mobile phases like acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
If significant degradation is observed, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.
-
Visualizations
Caption: Workflow for a comprehensive stability testing program of a research compound.
References
Technical Support Center: Optimizing Flow Cytometry for Filanesib-Treated Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing flow cytometry to analyze cells treated with Filanesib, a potent Kinesin Spindle Protein (KSP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of Filanesib on the cell cycle, and how can I detect it using flow cytometry?
A1: Filanesib is a Kinesin Spindle Protein (KSP) inhibitor that disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in mitosis.[1] This is typically observed as a significant accumulation of cells in the G2/M phase of the cell cycle. You can detect this by staining cells with a DNA-binding dye such as Propidium Iodide (PI) or DAPI and analyzing the DNA content by flow cytometry. An increase in the population of cells with 4N DNA content is indicative of G2/M arrest.
Q2: How does Filanesib induce cell death, and what is the recommended flow cytometry-based assay to measure this?
A2: By arresting cells in mitosis, Filanesib can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1] The most common flow cytometry method to detect apoptosis is through Annexin V and Propidium Iodide (PI) or another viability dye co-staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis.
Q3: I am observing a large G2/M peak after Filanesib treatment. How can I distinguish between cells in G2 and M phase?
A3: Standard DNA content analysis alone cannot differentiate between G2 and M phase as both have 4N DNA content. To distinguish between these populations, you can include an intracellular stain for a mitosis-specific marker such as phosphorylated Histone H3 (pHH3). Mitotic cells will be positive for pHH3, while G2 cells will be negative. This allows for a more precise quantification of the mitotic arrest induced by Filanesib.
Q4: Can Filanesib treatment cause polyploidy, and how would I gate for this?
A4: Yes, prolonged mitotic arrest induced by drugs like Filanesib can sometimes lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in polyploidy (cells with >4N DNA content).[2] When analyzing your DNA content histogram, you can identify polyploid cells as populations with DNA content greater than the 4N peak (e.g., 8N, 16N). It is important to carefully set your gates to include these populations if quantifying this effect.
Q5: Are there any known flow cytometry artifacts associated with Filanesib treatment?
A5: While there is no widespread evidence of Filanesib directly causing autofluorescence, it is a good practice to include an unstained control for any new drug treatment to assess potential changes in background fluorescence.[3] The most significant "artifact" to be aware of is the change in cell morphology due to mitotic arrest. Cells arrested in mitosis are typically larger and more rounded, which can alter their forward (FSC) and side scatter (SSC) properties. Be prepared to adjust your FSC/SSC gates accordingly to include these larger cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no increase in G2/M population | Insufficient Filanesib concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Cell line is resistant to Filanesib. | Confirm the sensitivity of your cell line to Filanesib using a viability assay (e.g., MTT). | |
| Poor staining with DNA dye. | Ensure proper cell fixation and permeabilization. Use a fresh staining solution and optimize the staining time. | |
| High background fluorescence | Autofluorescence from cells or drug compound. | Include an unstained control (cells treated with Filanesib but without fluorescent dyes) to assess autofluorescence. If high, consider using brighter fluorochromes or fluorochromes in the red spectrum, which tend to have less interference from autofluorescence.[5] |
| Non-specific antibody binding (for intracellular markers like pHH3). | Include an isotype control to check for non-specific binding. Ensure adequate blocking steps in your staining protocol. | |
| Difficulty resolving apoptotic populations | Inappropriate gating on FSC vs. SSC. | Apoptotic cells can shrink and have altered scatter properties. Adjust your initial FSC/SSC gate to include both the "healthy" and the potentially smaller, more granular apoptotic populations before gating on Annexin V and PI.[4] |
| Suboptimal Annexin V staining. | Ensure the use of a calcium-containing binding buffer, as Annexin V binding is calcium-dependent. Avoid harsh cell handling, which can induce membrane damage and false positives. | |
| Poor resolution of cell cycle phases | High flow rate. | Run samples at a low flow rate to improve the coefficient of variation (CV) of your DNA peaks.[6] |
| Cell clumps (doublets). | Gate on singlets using FSC-A vs. FSC-H or a similar doublet discrimination parameter. Filter cells through a cell strainer before analysis if clumping is severe. | |
| High percentage of PI-positive cells in the control group | Harsh cell culture or harvesting techniques. | Handle cells gently, especially during harvesting. Avoid over-trypsinization. |
| Cells were not healthy at the start of the experiment. | Ensure you are using cells in the logarithmic growth phase. |
Data Presentation
Table 1: Representative Cell Cycle Distribution in MM.1S Cells Treated with Filanesib
| Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 64% | 25% | 11% |
| Filanesib | 35% | 16% | 49% |
Data adapted from Hernández-García et al. (2017).[1] Percentages are approximate and will vary based on cell line and experimental conditions.
Table 2: Apoptosis Induction in MM.1S Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Control | 5% |
| Filanesib | 58% |
| Filanesib + Pomalidomide/Dexamethasone | 88% |
Data adapted from a study on the synergistic effects of Filanesib.[7] This demonstrates the pro-apoptotic effect of Filanesib.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide
-
Cell Preparation: Culture and treat cells with the desired concentrations of Filanesib for the appropriate duration. Include a vehicle-treated control.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use a gentle dissociation reagent. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel and apply doublet discrimination gates.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide
-
Cell Preparation: Culture and treat cells with Filanesib as required.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide solution (e.g., 50 µg/mL) and 400 µL of 1X Annexin V Binding Buffer.
-
Analysis: Analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Mechanism of action of Filanesib leading to mitotic arrest and apoptosis.
Caption: A typical gating workflow for analyzing Filanesib-treated cells.
Caption: Troubleshooting logic for poor G2/M peak resolution.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. ashpublications.org [ashpublications.org]
Validation & Comparative
A Head-to-Head Comparison of KSP Inhibitors: Filanesib TFA vs. Ispinesib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitors Filanesib TFA and Ispinesib. This document summarizes key preclinical and clinical data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows.
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making it a compelling target for anticancer therapies. Filanesib (ARRY-520) and Ispinesib (SB-715992) are two prominent KSP inhibitors that have undergone significant preclinical and clinical evaluation.
Mechanism of Action of KSP Inhibitors
Both Filanesib and Ispinesib are potent, allosteric inhibitors of KSP. They do not bind to the ATP-binding pocket but rather to a different site on the motor domain. This binding locks the KSP protein in an ADP-bound state, preventing its interaction with microtubules and inhibiting the outward force required for centrosome separation. The result is the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual cell death through the intrinsic apoptotic pathway.[1][2][3][4][5] This mechanism is distinct from that of taxanes and vinca alkaloids, which target the microtubules themselves, and consequently, KSP inhibitors are not expected to share the same neurotoxicity profiles.[6][7]
Caption: Mechanism of KSP inhibition by Filanesib and Ispinesib.
Preclinical Data Comparison
Both Filanesib and Ispinesib have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in vitro and significant anti-tumor efficacy in in vivo xenograft models.
In Vitro Potency
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / EC50 / GI50 | Citation(s) |
| Filanesib | Multiple Myeloma | Various | ~2.5 nM (most sensitive lines) | [8] |
| Meningioma | Ben-Men-1, NCH93 | < 1 nM | [9][10] | |
| Human KSP Enzyme | - | 6 nM | [11] | |
| Various Tumors | Broad panel | 0.4 - 14.4 nM (EC50) | [11] | |
| Ispinesib | Meningioma | Ben-Men-1, NCH93 | < 1 nM | [9][10] |
| Breast Cancer | Panel of 53 lines | 7.4 - 600 nM (GI50) | [12] | |
| Various Tumors | Colo205, Colo201, HT-29, etc. | 1.2 - 9.5 nM (IC50) | [13] | |
| KSP ATPase | - | < 10 nM | [11] |
In Vivo Efficacy
Direct head-to-head in vivo studies are limited. However, a study in meningioma xenograft models demonstrated that both Filanesib and Ispinesib significantly inhibited tumor growth by up to 83%.[9] In this study, Filanesib was noted to have better tolerability.[9]
Filanesib:
-
Multiple Myeloma: Showed synergy with pomalidomide and dexamethasone in xenograft models, particularly in larger, highly proliferative tumors.[8]
-
Hepatoblastoma: Reduced tumor growth in 4 out of 5 patient-derived xenograft (PDX) models.[14]
Ispinesib:
-
Breast Cancer: Produced tumor regressions in all five breast cancer xenograft models tested, with complete regressions observed in the MDA-MB-468 triple-negative model.[15][16]
-
Pediatric Tumors: Demonstrated significant tumor growth delay in 88% of evaluable xenografts in the Pediatric Preclinical Testing Program, including maintained complete responses in rhabdoid tumor, Wilms tumor, and Ewing sarcoma models.[13]
Clinical Data Comparison
Both Filanesib and Ispinesib have undergone extensive clinical evaluation in various oncology settings.
| Feature | Filanesib | Ispinesib |
| Primary Cancer Indications Studied | Multiple Myeloma, Solid Tumors | Solid Tumors, Breast Cancer, Head and Neck Cancer, Colorectal Cancer |
| Maximum Tolerated Dose (MTD) - Single Agent | 1.50 mg/m²/day on Days 1 and 2 of 14-day cycles (with prophylactic filgrastim in MM)[1]; 2.50 mg/m²/cycle (in solid tumors)[17] | 7 mg/m² weekly for 3 weeks of a 28-day cycle[18][19]; 12 mg/m² on days 1 and 15 every 28 days in breast cancer[20] |
| Dose-Limiting Toxicities (DLTs) | Febrile neutropenia, mucosal inflammation[1][6] | Neutropenia[18][19], elevated liver transaminases[20] |
| Common Adverse Events (Grade ≥3) | Neutropenia, anemia, thrombocytopenia[2][6] | Neutropenia, fatigue, nausea, diarrhea[18][19] |
| Clinical Activity (Single Agent) | Multiple Myeloma: 16% overall response rate (ORR) in heavily pretreated patients.[6][8] | Breast Cancer: 9% response rate in locally advanced or metastatic disease.[16] Solid Tumors: Stable disease observed in several patients.[18][19] |
| Combination Therapy | Showed encouraging activity with bortezomib and dexamethasone in relapsed/refractory multiple myeloma, with an ORR of 43% in the dose-expansion phase.[2] | In combination with docetaxel, the MTD was established at 10 mg/m² of ispinesib and 60 mg/m² of docetaxel, with stable disease observed in several patients.[21] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Compound Addition: Treat cells with a range of concentrations of this compound or Ispinesib. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[22]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of a compound in reducing tumor growth in an animal model, typically using xenografts.
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[24][25]
-
Tumor Establishment: Allow the tumors to grow to a specific size (e.g., 50-100 mm³).[3]
-
Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, Filanesib, Ispinesib). Administer the compounds via a specified route (e.g., intraperitoneal or intravenous) and schedule.[13][26]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.[3]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a defined treatment period.[3]
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) and assess the number of partial and complete responses.
Conclusion
Both this compound and Ispinesib are highly potent KSP inhibitors with demonstrated preclinical and clinical activity against a range of cancers. Their distinct mechanism of action, which avoids direct microtubule interaction, offers a potential advantage over traditional antimitotic agents, particularly concerning neurotoxicity.
Preclinically, both agents show nanomolar potency in vitro and significant tumor growth inhibition in vivo. The available head-to-head data suggests comparable efficacy, with a potential for better tolerability with Filanesib.
Clinically, both drugs have shown modest single-agent activity in heavily pretreated patient populations. The future of these KSP inhibitors likely lies in combination therapies, where they can synergize with other anticancer agents. The development of predictive biomarkers, such as alpha 1-acid glycoprotein for Filanesib, will be crucial for identifying patient populations most likely to benefit from these targeted therapies.[27] Further clinical investigation is warranted to fully elucidate the therapeutic potential of these KSP inhibitors in the oncologist's armamentarium.
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Growth Inhibition Assay [bio-protocol.org]
- 4. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DDIS-21. KIF11 INHIBITORS FILANESIB AND ISPINESIB AS NOVEL AGENTS FOR MENINGIOMA THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Phase I dose-escalation and pharmacokinetic study of ispinesib, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Filanesib TFA for KSP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Filanesib TFA, a potent and selective inhibitor of Kinesin Spindle Protein (KSP), with other known KSP inhibitors. The following sections detail the comparative inhibitory activities, experimental protocols for specificity validation, and the signaling pathway of KSP to support researchers in their drug development and discovery efforts.
Comparative Inhibitory Activity of KSP Inhibitors
This compound demonstrates high potency against human KSP with an IC50 of 6 nM.[1] To contextualize its specificity, the following table compares its activity with other well-characterized KSP inhibitors, Ispinesib and SB743921. The data highlights the selectivity of these compounds for KSP over other motor proteins, a critical attribute for minimizing off-target effects.
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound (ARRY-520) | Human KSP | IC50: 6 nM | Highly Selective | [1] |
| Ispinesib (SB-715992) | Human KSP | Ki app: 1.7 nM | >10,000-fold selective for KSP over a range of other mitotic kinesins. No inhibition of CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A. | [2] |
| SB743921 | Human KSP | Ki: 0.1 nM | >40,000-fold selective for KSP over other kinesins. Almost no affinity for MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E. | [3][4] |
Key Experimental Protocols for Specificity Validation
To ascertain the specificity of a KSP inhibitor like this compound, two primary experimental approaches are recommended: a biochemical assay to quantify enzymatic inhibition and a cell-based assay to observe the phenotypic consequences of target engagement.
KSP ATPase Activity Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the ATP hydrolysis activity of KSP, which is essential for its motor function.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified KSP enzyme.
Materials:
-
Purified recombinant human KSP motor domain
-
Microtubules (taxol-stabilized)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 25 mM PIPES-K+, pH 6.8, 2 mM MgCl2, 1 mM EGTA)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, microtubules, and varying concentrations of the test compound.
-
Enzyme Addition: Add the purified KSP enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time to allow for ATP hydrolysis.
-
Termination and Detection: Stop the reaction and add the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis, producing a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of Pi generated is proportional to the KSP ATPase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Monopolar Spindle Formation Assay (Cell-Based Assay)
This assay visually confirms the on-target effect of KSP inhibition in cells, which is the formation of characteristic monopolar spindles during mitosis.
Objective: To qualitatively and quantitatively assess the induction of monopolar spindles in cells treated with a KSP inhibitor.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat the cells with varying concentrations of the test compound for a duration that allows for entry into mitosis (e.g., 16-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with the fixative solution, and then permeabilize the cell membranes.
-
Immunostaining: Block non-specific antibody binding sites and then incubate with the primary anti-α-tubulin antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In untreated or vehicle-treated cells, mitotic cells will display normal bipolar spindles. In cells treated with an effective KSP inhibitor, mitotic cells will exhibit a monopolar spindle phenotype, characterized by a radial array of microtubules emanating from a single pole with chromosomes arranged in a rosette pattern. Quantify the percentage of mitotic cells with monopolar spindles at different inhibitor concentrations.
KSP Signaling and Experimental Workflow
The following diagrams illustrate the central role of KSP in mitosis and a typical workflow for validating the specificity of a KSP inhibitor.
Caption: KSP's role in mitosis and the effect of Filanesib.
Caption: Workflow for validating KSP inhibitor specificity.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
Filanesib TFA: A Promising Alternative in Taxane-Resistant Cancers
Filanesib (ARRY-520), a highly selective inhibitor of kinesin spindle protein (KSP), is demonstrating significant efficacy in preclinical models of taxane-resistant cancers, offering a potential new therapeutic avenue for patients who have developed resistance to conventional chemotherapy. By targeting a distinct mechanism in cell division, Filanesib overcomes common taxane resistance pathways, leading to mitotic arrest and subsequent cell death in cancer cells that no longer respond to taxanes like paclitaxel and docetaxel.
Filanesib's unique mechanism of action, which does not involve direct interaction with tubulin, allows it to bypass resistance mechanisms such as alterations in tubulin isotypes and overexpression of drug efflux pumps like P-glycoprotein (Pgp).[1][2] This makes it a valuable candidate for treating tumors that have acquired resistance to taxane-based therapies. Preclinical studies have shown that Filanesib retains its potent anti-tumor activity in various cancer models that are resistant to taxanes.[1][2]
Comparative Efficacy of Filanesib and Taxanes
Quantitative data from preclinical studies highlight Filanesib's superior or equivalent efficacy in taxane-resistant cancer models.
In Vitro Cell Proliferation
Filanesib has demonstrated potent antiproliferative activity in a range of cancer cell lines, including those with elevated P-glycoprotein activity, a common mechanism of taxane resistance.
| Cell Line | Cancer Type | Resistance Mechanism | Filanesib (ARRY-520) EC50 (nM) | Paclitaxel EC50 (nM) | Fold Resistance (Paclitaxel vs. Filanesib) |
| HCT-15 | Colon | P-glycoprotein | 3.7 | 35 | 9.5 |
| NCI/ADR-RES | Ovarian | P-glycoprotein | 14 | 565 | 40.4 |
| K562/ADR | Leukemia | P-glycoprotein | 4.2 | 372 | 88.6 |
| K562 (parental) | Leukemia | - | - | 3.15 | - |
Table 1: Comparative EC50 values of Filanesib and Paclitaxel in taxane-resistant and sensitive cancer cell lines. Data sourced from Woessner et al., 2009.[1][2]
In Vivo Tumor Growth Inhibition
In xenograft models of human cancers, Filanesib has shown significant tumor growth inhibition, particularly in models resistant to paclitaxel.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| UISO-BCA-1 | Breast | Filanesib | Active |
| Paclitaxel | Completely resistant | ||
| HT-29 | Colon | Filanesib | Superior to Paclitaxel |
| HCT-116 | Colon | Filanesib | Superior to Paclitaxel |
| MDA-MB-231 | Breast | Filanesib | Superior to Paclitaxel |
| A2780 | Ovarian | Filanesib | Superior to Paclitaxel |
| PC-3 | Prostate | Filanesib | Superior to Docetaxel |
Table 2: In vivo efficacy of Filanesib compared to taxanes in various xenograft models. Data sourced from Woessner et al., 2009.[1][3]
Mechanism of Action: Overcoming Taxane Resistance
Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, cancer cells can develop resistance through various mechanisms, including:
-
Alterations in β-tubulin isotypes: Mutations or changes in the expression of different forms of β-tubulin can prevent taxanes from binding effectively.
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (MDR1) actively pump taxanes out of the cancer cell, reducing their intracellular concentration.
Filanesib circumvents these resistance mechanisms by targeting KSP, a motor protein essential for the separation of spindle poles during mitosis.
References
- 1. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
Unraveling Resistance: A Comparative Guide to Filanesib TFA and Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Filanesib TFA, a potent Kinesin Spindle Protein (KSP) inhibitor, with other mitotic inhibitors, focusing on cross-resistance profiles. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to be an invaluable resource for researchers in oncology and drug development.
Executive Summary
This compound (ARRY-520) is a selective inhibitor of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.[1][2] Its mechanism of action, which involves inducing mitotic arrest by forming monopolar spindles, offers a potential advantage in overcoming resistance to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[3][4] This guide delves into the available data on the cross-resistance between this compound and other mitotic inhibitors, providing a framework for understanding its potential clinical applications and future research directions.
Data Presentation: Comparative Efficacy of Mitotic Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Filanesib and other mitotic inhibitors across various cancer cell lines. It is important to note that direct cross-resistance studies comparing a broad panel of inhibitors in the same experimental setting are limited. Therefore, the data presented here is a compilation from multiple sources and should be interpreted with consideration for potential inter-laboratory variability.
Table 1: IC50 Values of Filanesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma Cell Lines (Panel) | Multiple Myeloma | ~2.5 - >10 | [4] |
| HCT-15 | Colon Carcinoma | 3.7 | (R)-Filanesib[5] |
| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | 14 | (R)-Filanesib[5] |
| K562/ADR | Adriamycin-resistant Leukemia | 4.2 | (R)-Filanesib[5] |
| Type II EOC cells | Epithelial Ovarian Cancer | 1.5 (GI50) | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | Induces G2/M arrest at 1 nM | [5] |
| Anaplastic & Benign Meningioma Cell Lines | Meningioma | < 1 | [6] |
Table 2: Comparative IC50 Values of Mitotic Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Mitotic Inhibitor | IC50 | Resistance Profile | Reference |
| MCF-7 | Paclitaxel | 7.7 ± 1.5 nM | Sensitive | [7] |
| MCF-7/PTX | Paclitaxel | 580 ± 50 nM | Paclitaxel-Resistant | [7] |
| A549 | Paclitaxel | - | Sensitive | [8] |
| A549-Taxol | Paclitaxel | - | Paclitaxel-Resistant | [8] |
| 1A9 | Taxol | - | Sensitive | [9] |
| PTX10 | Taxol | ~25-fold resistant | Taxol-Resistant (tubulin mutation) | [9] |
| 1A9 | HR22C16 (Eg5 inhibitor) | 2.5 ± 0.4 μM | - | [9] |
| PTX10 | HR22C16 (Eg5 inhibitor) | 3.2 ± 0.5 μM | 1.3-fold resistant vs 1A9 | [9] |
| 1A9 | Monastrol (Eg5 inhibitor) | 62 ± 5.6 μM | - | [9] |
| PTX10 | Monastrol (Eg5 inhibitor) | 57 ± 5.6 μM | 0.9-fold resistant vs 1A9 | [9] |
Note: The data for HR22C16 and Monastrol, while not Filanesib, provide insight into the general lack of cross-resistance between KSP inhibitors and taxanes due to their distinct mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the study of mitotic inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Mitotic inhibitors (this compound, Paclitaxel, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the mitotic inhibitors for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[10]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Mitotic inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the mitotic inhibitors as described for the cell viability assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
-
Materials:
-
Cancer cell lines
-
Mitotic inhibitors
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with mitotic inhibitors as previously described.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[11][12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.[3][4]
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cell cycle phases.[3]
-
Visualizing the Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes involved.
Caption: Mechanism of action of Filanesib and other mitotic inhibitors.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
This compound, with its distinct mechanism of targeting KSP, demonstrates promise in overcoming resistance to conventional microtubule-directed mitotic inhibitors. The compiled data, though not from direct head-to-head comprehensive studies, suggests a lack of significant cross-resistance with taxanes. This is attributed to their different molecular targets within the mitotic machinery. Further research involving direct comparative studies across a wider range of cancer cell lines, including those with well-defined resistance mechanisms, is crucial to fully elucidate the cross-resistance profile of this compound. The detailed experimental protocols and workflow provided in this guide offer a standardized approach for conducting such vital investigations, ultimately aiding in the development of more effective cancer therapies.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative proteomic analysis of paclitaxel resistance-related proteins in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Investigating mitotic spindle assembly and function in vitro using Xenopus laevis egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filanesib - Wikipedia [en.wikipedia.org]
- 12. Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Alpha-1-Acid Glycoprotein (AAG) in Predicting Response to Filanesib in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Filanesib (ARRY-520), a first-in-class Kinesin Spindle Protein (KSP) inhibitor, with alternative therapies for relapsed/refractory multiple myeloma (RRMM). A central focus is the utility of Alpha-1-Acid Glycoprotein (AAG) as a predictive biomarker for Filanesib response. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological mechanisms.
Executive Summary
Filanesib is a potent KSP inhibitor that induces mitotic arrest and apoptosis in cancer cells.[1][2] Clinical studies have demonstrated its activity in heavily pretreated multiple myeloma patients.[3][4] A key finding from these studies is the emergence of serum Alpha-1-Acid Glycoprotein (AAG) as a potential predictive biomarker. Patients with low baseline AAG levels have consistently shown improved response rates and progression-free survival when treated with Filanesib, both as a single agent and in combination therapies.[5][6][7] This guide presents a comparative analysis of Filanesib's efficacy stratified by AAG levels against other standard-of-care regimens for RRMM, such as those including pomalidomide and carfilzomib. While AAG has been identified as a promising biomarker for Filanesib, its predictive role for these alternative therapies has not been established in the reviewed literature.
Data Presentation: Filanesib Efficacy by AAG Status
The following tables summarize the quantitative data from key clinical trials investigating Filanesib, illustrating the impact of baseline AAG levels on treatment response.
Table 1: Single-Agent Filanesib and Filanesib with Dexamethasone in RRMM
| Treatment Cohort | Baseline AAG Level | Overall Response Rate (ORR) (≥ Partial Response) | Reference |
| Filanesib Monotherapy | Low | 23% | [4] |
| High | 0% | [4] | |
| Filanesib + Dexamethasone | Low | 20% | [4] |
| High | 0% | [4] | |
| Filanesib Monotherapy | Not Stratified | 16% | [7] |
| Filanesib + Dexamethasone | Not Stratified | 15% | [7] |
In this Phase 2 study, a baseline AAG value of 110 mg/dL was used as the cut-off, with levels at or above this considered high.[4] All responding patients in this study had low baseline AAG levels.[7]
Table 2: Filanesib in Combination with Pomalidomide and Dexamethasone (Pomdefil Trial) in RRMM
| Patient Cohort (by Baseline AAG) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Low AAG (<800 mg/L) | 62% | 9 months | [3] |
| High AAG (≥800 mg/L) | 17% | 2 months | [3] |
This Phase Ib/II trial highlights a significant difference in outcomes based on AAG levels, suggesting that patients with low AAG are more likely to benefit from the Filanesib-pomalidomide-dexamethasone combination.[3]
Comparison with Alternative Therapies
Pomalidomide and Carfilzomib, often in combination with dexamethasone, are standard treatments for RRMM. While Filanesib has been studied in combination with these agents, the predictive role of AAG for pomalidomide or carfilzomib as standalone or backbone therapies is not well-documented in the available literature.
-
Pomalidomide: In combination with dexamethasone, pomalidomide has demonstrated an overall response rate of around 30% in heavily pretreated RRMM patients.[3] The Pomdefil trial showed that the addition of Filanesib to a pomalidomide-dexamethasone backbone significantly improved response rates in patients with low AAG.[3]
-
Carfilzomib: This proteasome inhibitor has also shown efficacy in RRMM. Studies combining Filanesib with carfilzomib have been conducted, but AAG was not consistently reported as a predictive biomarker for the combination's efficacy.[8]
The available data suggests that AAG is a specific predictive biomarker for Filanesib's efficacy. There is currently no evidence to suggest that AAG levels can predict the response to pomalidomide or carfilzomib.
Experimental Protocols
Measurement of Serum Alpha-1-Acid Glycoprotein (AAG)
The clinical trials cited utilized a validated immunoturbidimetric assay to measure baseline AAG levels in peripheral blood samples.[7]
Principle of the Method: This assay is based on the principle of immunological agglutination. Anti-AAG antibodies in the reagent react with AAG in the patient's serum sample, forming an antigen/antibody complex. The resulting agglutination leads to an increase in the turbidity of the solution. This change in turbidity is measured photometrically and is directly proportional to the concentration of AAG in the sample.
Generalized Protocol:
-
Sample Collection and Preparation:
-
Collect peripheral blood using standard venipuncture techniques.
-
Serum is the preferred matrix. Plasma collected with Li-Heparin or K2-EDTA is also acceptable.
-
Centrifuge samples containing precipitate before analysis.
-
Samples can be fresh or frozen. For storage, plastic screw-capped vials are recommended. A minimum of 150 µL of serum is typically required.
-
-
Assay Procedure (Automated Analyzer):
-
The assay is typically performed on an automated clinical chemistry analyzer.
-
The analyzer aspirates a specific volume of the patient serum and the anti-AAG reagent.
-
The reagent and sample are mixed, and the change in absorbance is measured over a specific time interval.
-
The concentration of AAG is calculated by the analyzer's software based on a machine-stored calibration curve.
-
-
Calibration and Quality Control:
-
A multi-point calibration is performed using calibrators with known AAG concentrations.
-
Quality control materials at different concentration levels (low, normal, and high) should be run daily to ensure the accuracy and precision of the assay.
-
Assessment of Clinical Response: Objective response in the clinical trials was typically assessed by an independent central review according to the International Myeloma Working Group (IMWG) criteria.
Visualizations
Filanesib's Mechanism of Action
Caption: Mechanism of action of Filanesib, a KSP inhibitor.
AAG as a Predictive Biomarker for Filanesib
Caption: AAG as a predictive biomarker for Filanesib response.
Experimental Workflow for AAG-Stratified Clinical Trial
Caption: Workflow for an AAG-stratified Filanesib clinical trial.
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Immunoturbidimetric assay for alpha 1-acid glycoprotein in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alphalabs.co.uk [alphalabs.co.uk]
- 7. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Synergistic Interaction of Filanesib and Proteasome Inhibitors in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the kinesin spindle protein (KSP) inhibitor, Filanesib, with the proteasome inhibitors Bortezomib and Carfilzomib in the context of multiple myeloma (MM). The information presented is collated from preclinical and clinical studies to support further research and drug development in this area.
Executive Summary
The combination of Filanesib with proteasome inhibitors, specifically Bortezomib and Carfilzomib, has demonstrated significant synergistic anti-myeloma activity in both preclinical models and clinical trials. The primary mechanism underlying this synergy involves the dual targeting of critical cellular pathways essential for myeloma cell survival. Filanesib, by inhibiting KSP, induces mitotic arrest, which leads to the depletion of the anti-apoptotic protein Mcl-1. Proteasome inhibitors, on the other hand, disrupt protein homeostasis, leading to the accumulation of misfolded proteins and the induction of apoptosis. The concurrent administration of these agents results in enhanced cancer cell death, even in drug-resistant models. This guide summarizes the available data, details the experimental protocols for key validation assays, and provides visual representations of the underlying mechanisms and workflows.
Data Presentation: Preclinical and Clinical Findings
The synergistic interaction between Filanesib and proteasome inhibitors has been evaluated in various studies, with key quantitative data summarized below.
Preclinical Synergy: In Vitro Studies
Preclinical investigations have established a synergistic apoptotic effect when Filanesib is combined with Bortezomib in multiple myeloma cell lines, including those resistant to Bortezomib.[1] This synergy is attributed, in part, to the Filanesib-induced depletion of the Mcl-1 protein, sensitizing the cancer cells to the pro-apoptotic effects of proteasome inhibition.[1][2][3]
Clinical Efficacy: Phase I & II Trials
Clinical trials have provided evidence for the efficacy and safety of combining Filanesib with proteasome inhibitors in patients with relapsed/refractory multiple myeloma (RRMM).
| Combination Therapy | Proteasome Inhibitor | Key Clinical Outcomes | Reference |
| Filanesib + Bortezomib + Dexamethasone | Bortezomib | Overall Response Rate (ORR): 39% in patients receiving therapeutic doses. Median Progression-Free Survival (PFS): 8.5 months. | [1][4] |
| Filanesib + Carfilzomib + Dexamethasone | Carfilzomib | Overall Response Rate (ORR): 29% in a subset of patients refractory to proteasome inhibitors. Median Progression-Free Survival (PFS): 4.8 months for all patients in the study. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the synergistic interaction are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for Suspension Multiple Myeloma Cells:
-
Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in a final volume of 100 µL per well.
-
Drug Treatment: Add varying concentrations of Filanesib, the proteasome inhibitor (Bortezomib or Carfilzomib), and the combination of both to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Centrifuge the plate again, aspirate the supernatant, and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat multiple myeloma cells with Filanesib, the proteasome inhibitor, or the combination for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway of Synergistic Interaction
Caption: Synergistic apoptosis induction by Filanesib and proteasome inhibitors.
Experimental Workflow for Synergy Validation
Caption: Workflow for in vitro validation of drug synergy.
References
- 1. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 study of filanesib, carfilzomib, and dexamethasone in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Filanesib TFA: A Comparative Analysis of its Impact on Tumor vs. Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
Filanesib (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), has demonstrated significant anti-tumor activity in various preclinical and clinical studies. As a therapeutic agent that targets mitosis, a fundamental process for cell division, understanding its differential effects on rapidly proliferating cancer cells versus healthy, non-cancerous cells is paramount. This guide provides a comprehensive comparison of Filanesib TFA's impact on these two cell populations, supported by experimental data and detailed methodologies.
Executive Summary
This compound exerts its cytotoxic effects by inducing mitotic arrest, which preferentially leads to apoptosis in rapidly dividing cells. This mechanism of action inherently provides a therapeutic window, as cancer cells are characterized by uncontrolled proliferation. Experimental data indicates that Filanesib is highly potent against a range of cancer cell lines, with EC50 and GI50 values in the nanomolar range. Notably, studies have shown a degree of selectivity, with non-cancerous cells, particularly hematopoietic progenitors, exhibiting lower sensitivity to the drug compared to their malignant counterparts. This selectivity may be attributed to the higher levels of phosphorylated Eg5, the target of Filanesib, in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound on various tumor and non-cancerous cell lines.
Table 1: Comparative Cytotoxicity of Filanesib (ARRY-520) in Multiple Myeloma vs. Hematopoietic Progenitor Cells
| Cell Line | Cell Type | IC50 (nM) |
| MM1S | Multiple Myeloma | ~10 |
| CD34+ | Hematopoietic Progenitor Cells | >100 |
Table 2: Anti-proliferative Activity of Filanesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/GI50 (nM) |
| HCT-15 | Colon Cancer | 3.7 |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 14 |
| K562/ADR | Doxorubicin-Resistant Leukemia | 4.2 |
| Type II EOC | Epithelial Ovarian Cancer | 1.5 |
| Type I EOC | Epithelial Ovarian Cancer | >3000 |
Mechanism of Action: A Tale of Two Cells
Filanesib's primary mechanism of action is the inhibition of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.
Caption: Mechanism of Filanesib Action.
In both normal and cancerous dividing cells, Filanesib inhibits KSP. However, the consequences of this inhibition differ significantly.
-
Tumor Cells: Due to their high proliferation rate and often compromised cell cycle checkpoints, tumor cells are highly dependent on proper mitotic progression. Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to selective cancer cell death.[2]
-
Non-Cancerous Cells: While Filanesib also affects rapidly dividing normal cells, such as hematopoietic progenitors, several factors may contribute to their relative resistance. Firstly, normal cells have intact cell cycle checkpoints, which may allow them to repair damage or undergo cell cycle arrest without immediately committing to apoptosis. Secondly, studies have shown that multiple myeloma cells have significantly higher levels of phosphorylated Eg5 compared to normal hematopoietic cells.[2][3] This hyper-phosphorylated state may increase the dependency of cancer cells on KSP, making them more vulnerable to its inhibition. The primary dose-limiting toxicity of Filanesib in clinical trials is neutropenia, which is a direct consequence of its effect on rapidly dividing neutrophil precursors.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells (tumor and non-cancerous cell lines)
-
96-well plates
-
Complete culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cells (treated with Filanesib and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Filanesib at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][6][7]
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Apoptosis Assay Workflow.
Conclusion
This compound demonstrates a clear differential impact on tumor cells versus non-cancerous cells, primarily driven by its mechanism of action targeting mitotic progression. The higher proliferative rate and potential molecular differences, such as increased levels of phosphorylated Eg5 in cancer cells, contribute to their heightened sensitivity to Filanesib-induced apoptosis. While rapidly dividing normal cells, particularly hematopoietic progenitors, are also affected, the observed therapeutic window in preclinical and clinical settings suggests that the selectivity of Filanesib can be exploited for cancer therapy. Further research focusing on direct comparative studies across a broader range of cancer and normal cell types will continue to refine our understanding of Filanesib's therapeutic index and inform its clinical development.
References
- 1. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niche-Based screening in multiple myeloma identifies a kinesin-5 inhibitor with improved selectivity over hematopoietic progenitors [ricerca.unityfvg.it]
- 3. Niche-Based screening in multiple myeloma identifies a kinesin-5 inhibitor with improved selectivity over hematopoietic progenitors [arts.units.it]
- 4. A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Mechanism of Action: A Comparative Gene Expression Analysis of Filanesib TFA and Other Kinesin Spindle Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Filanesib TFA with other Kinesin Spindle Protein (KSP) inhibitors, supported by representative experimental data and detailed methodologies. We delve into the gene expression changes induced by these targeted anti-cancer agents to validate and compare their mechanisms of action.
Mechanism of Action: Targeting the Mitotic Machinery
Filanesib (ARRY-520), Ispinesib (SB-715992), and Litronesib (LY2523355) are all potent and highly selective inhibitors of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a crucial motor protein that is exclusively expressed in dividing cells and plays an essential role in the formation of the bipolar mitotic spindle, a structure necessary for proper chromosome segregation during mitosis.[5] By inhibiting KSP, these drugs prevent the separation of centrosomes, leading to the formation of abnormal monopolar spindles.[1][5] This disruption of the mitotic machinery triggers the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase and ultimately leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2][6][7]
Comparative Gene Expression Analysis
| Gene Category | Gene Symbol | Function | Expected Change with KSP Inhibitor Treatment |
| Cell Cycle Regulation (G2/M Arrest) | CCNB1 | Cyclin B1, essential for G2/M transition | Upregulated (initially), then Downregulated |
| CDK1 | Cyclin Dependent Kinase 1, partners with Cyclin B1 | Upregulated (initially), then Downregulated | |
| PLK1 | Polo-like kinase 1, mitotic kinase | Upregulated | |
| AURKA | Aurora Kinase A, mitotic kinase | Upregulated | |
| BUB1B | Mitotic checkpoint serine/threonine-protein kinase | Upregulated | |
| Mitotic Spindle Formation | KIF11 (Target) | Kinesin Spindle Protein | No change in expression, but protein is inhibited |
| CENPE | Centromere Protein E, mitotic kinesin | Upregulated | |
| Apoptosis Induction | BAX | Pro-apoptotic protein | Upregulated |
| BCL2 | Anti-apoptotic protein | Downregulated | |
| CASP3 | Caspase-3, executioner caspase | Upregulated | |
| TP53 | Tumor protein p53, tumor suppressor | Upregulated |
Experimental Protocols
A detailed methodology for a representative gene expression analysis experiment is provided below.
Cell Culture and Drug Treatment: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a density of 1x10^6 cells per well in 6-well plates and allowed to adhere overnight. Subsequently, the cells are treated with this compound, Ispinesib, or Litronesib at their respective IC50 concentrations for 24 hours. A vehicle-treated control group (e.g., DMSO) is included.
RNA Isolation and Quality Control: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing: RNA-Seq libraries are prepared from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The quality and quantity of the prepared libraries are assessed using a bioanalyzer and qPCR. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.
Data Analysis: The raw sequencing reads are first assessed for quality using FastQC. Adapter sequences and low-quality reads are trimmed using tools like Trimmomatic. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR. Gene expression levels are quantified as Transcripts Per Million (TPM) using software like RSEM. Differential gene expression analysis between the drug-treated and control groups is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
On-Target Effects of Filanesib TFA Confirmed by KSP siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Filanesib TFA, a potent Kinesin Spindle Protein (KSP) inhibitor, and the effects of KSP knockdown using small interfering RNA (siRNA). The objective is to demonstrate that the phenotypic outcomes observed with this compound treatment are a direct result of its on-target inhibition of KSP. This is achieved by showing that siRNA-mediated silencing of KSP phenocopies the effects of the compound.
Mechanism of Action: this compound and KSP siRNA
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2][3] Inhibition of KSP leads to a failure in centrosome separation, resulting in the formation of monoastral spindles, mitotic arrest, and subsequent cell death (apoptosis).[2][3][4]
This compound is a selective inhibitor of KSP, binding to an allosteric pocket on the motor domain.[5][6] This inhibition prevents the conformational changes necessary for microtubule-based motility. Similarly, siRNA targeting KSP leads to the degradation of KSP mRNA, preventing its translation into a functional protein. Both interventions result in a loss of KSP function, providing a robust system for validating the on-target effects of this compound.
Caption: Mechanism of KSP inhibition by this compound and siRNA knockdown.
Experimental Workflow
To validate the on-target effects of this compound, a parallel experimental workflow is employed. Cancer cell lines are treated with either this compound or KSP-specific siRNA. A non-targeting siRNA serves as a negative control. The phenotypic consequences are then assessed using a variety of cellular and molecular assays.
Caption: Experimental workflow for validating on-target effects.
Data Presentation: Comparative Analysis of this compound and KSP siRNA
The following table summarizes the expected outcomes from a study comparing the effects of this compound and KSP siRNA in a cancer cell line, such as hepatoblastoma cells.[6]
| Parameter | Control (Non-targeting siRNA) | This compound Treatment | KSP siRNA Knockdown | Expected Outcome Similarity |
| Cell Viability | ~100% | Significant decrease | Significant decrease | High |
| Apoptosis (Caspase-3/7 Activity) | Baseline | Significant increase | Significant increase | High |
| Cell Cycle Distribution (G2/M Arrest) | Normal distribution | Significant increase in G2/M population | Significant increase in G2/M population | High |
| Mitotic Spindle Morphology | Bipolar spindles | Predominantly monoastral spindles | Predominantly monoastral spindles | High |
| KSP Protein Expression | Normal | Normal | Significantly reduced | Low (by design) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) or other suitable cancer cell line.
-
Culture Conditions: Grow cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired final concentration (e.g., 1-100 nM) for 24-72 hours. An equivalent concentration of DMSO should be used as a vehicle control.
-
siRNA Transfection:
-
Use a commercially available KSP-targeting siRNA and a non-targeting control siRNA.
-
Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Incubate cells for 48-72 hours post-transfection before analysis.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Seed cells in a 96-well plate and treat as described above.
-
At the end of the treatment period, add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Express cell viability as a percentage of the control-treated cells.
Apoptosis Assay (Caspase-3/7 Activity)
-
Use a commercially available Caspase-Glo® 3/7 Assay kit.
-
Seed cells in a white-walled 96-well plate and treat as described.
-
At the end of the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Express caspase activity as relative light units (RLU) or fold change over control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1][5]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Immunofluorescence for Mitotic Spindle Analysis
-
Grow cells on glass coverslips and treat as described.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1-5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the mitotic spindles using a fluorescence or confocal microscope and quantify the percentage of cells with monoastral spindles.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. uib.no [uib.no]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Comparative Proteomic Insights into Filanesib TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: KSP Inhibition and Mitotic Arrest
Filanesib is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein that is essential for the formation of a bipolar spindle during mitosis.[3] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent arrest of the cell cycle in the G2/M phase.[1][4][5] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][3][5]
Below is a diagram illustrating the signaling pathway affected by Filanesib.
Comparative Efficacy with Other KSP Inhibitors
Filanesib belongs to a class of drugs that target the KSP protein. While a direct proteomic comparison is unavailable, efficacy data from studies on different cancer cell lines provide a basis for comparison with other KSP inhibitors like Ispinesib and Litronesib.
| Drug | Target | IC50 (approx.) | Cell Lines Tested | Reference |
| Filanesib | KSP/Eg5 | < 1 nM | Meningioma, Hepatoblastoma | [4] |
| Ispinesib | KSP/Eg5 | < 1 nM | Meningioma | |
| Litronesib | KSP/Eg5 | 26 nM (ATPase assay) | Various solid tumors |
Quantitative Data: Gene Expression Changes in Hepatoblastoma Cells Treated with Filanesib
In the absence of direct comparative proteomic data, this section presents gene expression changes in hepatoblastoma cells following treatment with Filanesib, as identified by RNA sequencing.[4] This provides insight into the cellular proteins that are likely affected by Filanesib treatment.
| Gene | Function | Expression Change |
| Upregulated Genes | ||
| KIF1A | Kinesin Family Member 1A | Increased |
| KIF2C | Kinesin Family Member 2C | Increased |
| KIF4A | Kinesin Family Member 4A | Increased |
| KIF5C | Kinesin Family Member 5C | Increased |
| KIF14 | Kinesin Family Member 14 | Increased |
| KIF18A | Kinesin Family Member 18A | Increased |
| KIF20A | Kinesin Family Member 20A | Increased |
| Downregulated Genes | ||
| KIF12 | Kinesin Family Member 12 | Decreased |
Note: This table is based on gene expression data from a study on hepatoblastoma and serves as an indicator of potential proteomic changes.[4]
Experimental Protocols
A typical comparative proteomics workflow to analyze the effects of Filanesib TFA would involve the following steps. This protocol is a synthesized representation based on standard mass spectrometry-based proteomics methodologies.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., multiple myeloma, hepatoblastoma).
-
Culture Conditions: Culture cells in standard media and conditions.
-
Treatment: Treat cells with this compound at a predetermined concentration (e.g., IC50 value) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO) and comparator drug-treated groups.
Sample Preparation and Protein Extraction
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest proteins into smaller peptides using a sequence-specific protease, typically trypsin.
Peptide Cleanup and Mass Spectrometry Analysis
-
Desalting: Remove salts and detergents from the peptide mixture using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer to determine their amino acid sequence and abundance.
Data Analysis
-
Protein Identification and Quantification: Search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment groups.
-
Bioinformatics Analysis: Perform pathway analysis and gene ontology enrichment to identify the biological processes and signaling pathways that are significantly altered by this compound treatment compared to controls and other drugs.
Below is a diagram illustrating a general experimental workflow for comparative proteomics.
References
- 1. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Enduring Responses: A Comparative Analysis of Filanesib TFA and Other Agents in Cancer Therapy
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the durability of a patient's response to treatment is a critical measure of efficacy. This guide provides a comprehensive comparison of the Kinesin Spindle Protein (KSP) inhibitor, Filanesib (TFA salt), with other key agents, focusing on the longevity of their clinical activity. Experimental data is presented to offer an objective evaluation for informed decision-making in cancer research and development.
Mechanism of Action: Targeting Mitotic Progression
Filanesib is a selective inhibitor of Kinesin Spindle Protein (KSP), also known as KIF11 or Eg5.[1][2][3] KSP is a motor protein essential for the formation of the bipolar spindle during the M-phase of the cell cycle.[4] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest.[4][5] This prolonged arrest in mitosis ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2][4] This targeted approach offers a potential advantage over traditional chemotherapies that can affect both cancerous and healthy cells.[6]
The primary signaling pathway affected by Filanesib is the mitotic spindle assembly checkpoint. The diagram below illustrates the mechanism of action of Filanesib.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. globalrph.com [globalrph.com]
Safety Operating Guide
Safe Disposal of Filanesib TFA: A Procedural Guide for Laboratory Professionals
Proper disposal of specialized research chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Filanesib TFA (ARRY-520 TFA), a potent kinesin spindle protein (KSP) inhibitor used in cancer research. Due to its cytotoxic nature and the presence of the persistent trifluoroacetic acid (TFA) moiety, stringent disposal protocols are essential.
Hazard Profile
This compound is a compound that requires careful handling due to the hazards associated with both the active Filanesib molecule and the trifluoroacetic acid salt. Filanesib exhibits anti-proliferative activity, indicating its potential to be cytotoxic.[1] The trifluoroacetate component is known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Trifluoroacetic acid is also corrosive and can cause severe eye and skin burns.[2]
| Component | Key Hazards | Notes |
| Filanesib | Cytotoxic, Anti-proliferative[1] | Handle with appropriate personal protective equipment (PPE) to avoid exposure. |
| Trifluoroacetic Acid (TFA) | Corrosive, Harmful to aquatic life with long-lasting effects[2] | Highly soluble and persistent in the environment.[3][4] |
Experimental Protocols for Safe Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including contaminated labware and unused solutions. This protocol is based on general best practices for handling cytotoxic and environmentally persistent chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
Use clearly labeled, leak-proof waste containers designated for "Cytotoxic Chemical Waste."
3. Disposal of Solid Waste:
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed plastic bag or container.
-
Unused Powder: Small quantities of expired or unused this compound powder should be disposed of in their original container, placed within a secondary sealed container, and labeled appropriately. Do not attempt to wash small amounts down the drain.
4. Disposal of Liquid Waste:
-
Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[2] They should be collected in a labeled, sealed, and chemical-resistant waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, appropriately labeled hazardous waste container for organic waste. Do not mix with aqueous waste streams.
5. Decontamination:
-
Work surfaces and non-disposable equipment should be decontaminated after handling this compound. A suitable decontamination solution (e.g., a high-pH solution, if compatible with the materials) should be used, followed by a thorough rinse. Collect all decontamination liquids as hazardous waste.
6. Waste Pickup and Disposal:
-
All segregated and labeled this compound waste must be disposed of through an approved hazardous waste disposal service. Follow your institution's specific procedures for scheduling a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can minimize their risk of exposure, prevent environmental contamination, and ensure compliance with safety regulations. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Filanesib TFA
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Filanesib TFA (also known as ARRY-520 TFA), a potent and selective kinesin spindle protein (KSP) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Data Summary
While a Safety Data Sheet (SDS) for ARRY 520 trifluoroacetate states that the substance does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008, it is crucial to handle it with care due to its cytotoxic nature as a KSP inhibitor.[1] Potential routes of exposure and associated symptoms are summarized below.
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | Irritation of the throat, feeling of tightness in the chest.[1] | Remove to fresh air and monitor breathing. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor.[1] |
| Ingestion | Irritation of the throat.[1] | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[2] |
| Skin Contact | Mild irritation at the site of contact.[1] | Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash before reuse. Consult a doctor.[1] |
| Eye Contact | Irritation and redness.[1] | Flush with copious amounts of water for at least 15 minutes. Remove any contact lenses and continue flushing. Consult a doctor.[1][2] |
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is mandatory when handling this compound. The hierarchy of controls dictates that engineering controls, such as a fume hood, are the first line of defense, supplemented by appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
